molecular formula C8H11N B175595 2-Ethyl-5-methylpyridine CAS No. 18113-81-0

2-Ethyl-5-methylpyridine

Cat. No.: B175595
CAS No.: 18113-81-0
M. Wt: 121.18 g/mol
InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyridine (CAS 18113-81-0) is an alkylated pyridine isomer with the molecular formula C8H11N and a molecular weight of 121.18 g/mol . This compound is identified in nature as a volatile constituent contributing to the aroma of food products such as coffee and cooked shrimp . Its primary research value is in the field of flavor and fragrance chemistry, where it is studied as a component arising from Maillard reaction processes and thermal degradation of sugars . As a flavor and odor agent, its mechanism of action is based on its interaction with olfactory receptors. Researchers utilize this compound in analytical studies, including SPME (Solid Phase Microextraction) headspace and liquid sampling, to understand and characterize complex aroma profiles . This product is intended for research and analysis in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions and refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHDGTRFTKHYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334051
Record name 2-Ethyl-5-methylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-81-0
Record name 2-Ethyl-5-methylpyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-methylpyridine
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Record name 2-Ethyl-5-methylpyridine
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URL http://www.hmdb.ca/metabolites/HMDB0040041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 104-90-5 (Note: While the query specified 2-Ethyl-5-methylpyridine, the predominantly used and well-documented CAS number for this compound is 104-90-5, often referred to as 5-Ethyl-2-methylpyridine. Another CAS number, 18113-81-0, is listed for this compound in some databases but has very limited associated experimental data. This guide focuses on the compound with CAS number 104-90-5.)

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound as a key intermediate in various synthetic processes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a sharp, penetrating odor.[1][2] It is a member of the methylpyridine class of organic compounds.[3][4] The quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 5-Ethyl-2-methylpyridine[1]
CAS Number 104-90-5[1]
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
SMILES CCC1=CN=C(C=C1)C[1]
InChI InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[1]
InChIKey NTSLROIKFLNUIJ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless to light yellow liquid[1][2]
Odor Sharp, penetrating aromatic odor[1][2]
Boiling Point 178 °C (at 760 mmHg)[2]
Melting Point -70.3 °C[5]
Density 0.919 g/mL at 25 °C[2]
Solubility in Water 1.2 g/100 mL[5]
Solubility in Organic Solvents Soluble in alcohol, ether, and benzene[1]
Vapor Density 4.2 (Air = 1)[1]
Vapor Pressure 1.43 mmHg at 25 °C[6]
Refractive Index 1.497 at 20 °C[2]
Flash Point 68 °C[6]
LogP 2.39[1]

Synthesis and Industrial Production

The primary industrial synthesis of 5-Ethyl-2-methylpyridine involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[5] This reaction is typically carried out in the liquid phase at elevated temperatures and pressures.

G cluster_conditions Reaction Conditions acetaldehyde Acetaldehyde (or Paraldehyde) reactants acetaldehyde->reactants ammonia Ammonia ammonia->reactants product 5-Ethyl-2-methylpyridine reactants->product + H₂O Elevated Temperature Elevated Temperature High Pressure High Pressure G mep 5-Ethyl-2-methylpyridine intermediate 2,5-Pyridinedicarboxylic Acid mep->intermediate Oxidation oxidant Oxidizing Agent (e.g., Nitric Acid) oxidant->intermediate niacin Nicotinic Acid (Vitamin B3) intermediate->niacin Decarboxylation G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Collection (e.g., Air Sample on Sorbent Tube) extraction Solvent Desorption sample->extraction gc Gas Chromatography (GC) extraction->gc detector Flame Ionization Detector (FID) gc->detector quantification Quantification detector->quantification

References

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylpyridine, a heterocyclic aromatic organic compound. The document details its IUPAC nomenclature, chemical structure, and physicochemical properties. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. For comparative purposes, data for the closely related isomer, 5-Ethyl-2-methylpyridine, is also presented.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of organic compounds known as methylpyridines, which are characterized by a pyridine ring substituted with one or more methyl groups.[2][3]

The chemical structure of this compound is defined by the following identifiers:

  • Molecular Formula: C₈H₁₁N

  • SMILES: CCC1=NC=C(C=C1)C

  • InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N[1]

The structure consists of a pyridine ring where an ethyl group is attached at the 2-position and a methyl group is attached at the 5-position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomer, 5-Ethyl-2-methylpyridine.

PropertyThis compound5-Ethyl-2-methylpyridine
Molecular Weight 121.18 g/mol [1]121.183 g·mol⁻¹[4]
Appearance -Colorless to yellow liquid[5]
Boiling Point -178 °C (352 °F; 451 K)[4]
Melting Point --70.3 °C (−94.5 °F; 202.8 K)[4]
Density -0.9208 g/cm³[4]
Water Solubility -1.2 g/100 mL[4]
Flash Point -155°F (68°C)[6]
Vapor Pressure -1.43 mmHg at 25 °C[7]

Synthesis of Pyridine Derivatives: A Representative Protocol

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

This procedure details the synthesis of 5-Ethyl-2-methylpyridine via the condensation of paraldehyde and aqueous ammonia.[8]

Materials:

  • 28% aqueous ammonium hydroxide (267 g, 296 ml, 4.38 moles)

  • Paraldehyde (207.5 g, 209 ml, 1.57 moles)

  • Ammonium acetate (5.0 g, 0.065 mole)

  • Chloroform

Procedure:

  • A mixture of 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate is heated to 230°C with continuous agitation in a 2-liter steel reaction vessel.[8]

  • The temperature is maintained at 230°C for 1 hour. The reaction is exothermic, and the temperature may briefly rise above 230°C.[8]

  • The autoclave is then allowed to cool, and the two layers of the reaction mixture are separated.[8]

  • To the non-aqueous layer, 60 ml of chloroform is added, causing the separation of water which is then combined with the aqueous layer.[8]

  • The aqueous layer is extracted with three 50-ml portions of chloroform.[8]

  • The chloroform extracts are combined with the main portion of the chloroform solution.[8]

  • The chloroform is removed by distillation at atmospheric pressure.[8]

  • The residue is subjected to fractional distillation under reduced pressure through a 30-cm Fenske-type column to yield 5-ethyl-2-methylpyridine.[8]

Chemical Synthesis Workflow

The following diagram illustrates the synthetic pathway for 5-Ethyl-2-methylpyridine as described in the experimental protocol.

G Synthesis of 5-Ethyl-2-methylpyridine cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Paraldehyde Paraldehyde Reaction Condensation Reaction Paraldehyde->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Heating Heat to 230°C Heating->Reaction Product 5-Ethyl-2-methylpyridine Reaction->Product

Caption: Synthetic pathway for 5-Ethyl-2-methylpyridine.

Biological and Industrial Relevance

This compound has been detected in some food products, such as coffee and crustaceans, and has been suggested as a potential biomarker for the consumption of these foods.[2][3] Industrially, its isomer, 5-Ethyl-2-methylpyridine, is a significant intermediate in the production of nicotinic acid (Vitamin B3) and nicotinamide.[4] It is also utilized in the manufacturing of insecticides, germicides, and textile finishes.[6]

References

physical and chemical properties of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-5-methylpyridine

Introduction and Nomenclature

This compound, also widely known by its IUPAC name 5-Ethyl-2-methylpyridine, is a heterocyclic organic compound belonging to the pyridine family.[1] It is a significant intermediate in industrial chemistry, primarily serving as a precursor for the synthesis of nicotinic acid (Vitamin B3) and its amide, nicotinamide.[1][2] This compound is also utilized in the manufacturing of various other chemicals, including insecticides, germicides, and textile finishes.[2]

It is cataloged under the CAS Number 104-90-5.[1] Common synonyms include 5-Ethyl-2-picoline, Aldehydine, and MEP.[1][2] While the IUPAC name is 5-Ethyl-2-methylpyridine, the alternative name this compound is frequently used in literature and chemical databases, referring to the same molecule.[3][4] This guide will use the name this compound. The compound has been identified in various foods, including coffee and tea, and is considered an exogenous compound in human metabolism.[4][5]

Physical and Chemical Properties

This compound is a colorless to yellow liquid characterized by a sharp, penetrating odor.[6][7] It is sparingly soluble in water but soluble in common organic solvents such as alcohol, ether, and benzene.[6][7]

Data Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [7]
Appearance Colorless to yellow liquid[6][7]
Odor Sharp, penetrating[6]
Boiling Point 178 °C (352 °F; 451 K) at 760 mmHg[1]
Melting Point -70.3 °C (-94.5 °F; 202.8 K)[1]
Density 0.919 - 0.9208 g/cm³ at 20-25 °C[1][8]
Refractive Index (n²⁰/D) 1.495 - 1.502[8]
Vapor Pressure 1.43 mmHg at 25 °C[8]
Vapor Density 4.2 (Air = 1)[6]
Flash Point 66.1 - 68 °C (151 - 155 °F)[2][8]
Autoignition Temperature 504 °C (939 °F)[9]
Solubility in Water 1.2 g / 100 mL[1]
logP (Octanol/Water) 2.39[6]

Chemical Properties and Reactivity

As a pyridine derivative, this compound exhibits basic properties and will neutralize acids in exothermic reactions to form salts and water.[10] Its primary chemical significance lies in its role as a synthetic intermediate.

  • Oxidation: The oxidation of this compound with reagents like nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid, which subsequently decarboxylates to yield nicotinic acid.[1]

  • Reactivity Hazards: The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10] It can also generate flammable hydrogen gas when combined with strong reducing agents, such as hydrides.[10] A mixture with nitric acid can be explosive under heat and pressure.[10]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through a condensation reaction known as the Chichibabin pyridine synthesis.[1][11]

Chichibabin Pyridine Synthesis

This method involves the reaction of aldehydes or ketones with ammonia.[11] For this compound, the common precursors are paraldehyde (a trimer of acetaldehyde) and ammonia.[1] The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid acid catalyst, such as modified alumina or silica.[11]

The overall reaction is: 4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[1]

G cluster_reactants Reactants cluster_process Process Conditions cluster_products Products Acetaldehyde Acetaldehyde (or Paraldehyde) Catalyst Al₂O₃ or SiO₂ Catalyst Acetaldehyde->Catalyst Enters Reactor Ammonia Ammonia Ammonia->Catalyst Enters Reactor MEP This compound Catalyst->MEP Catalyzes Condensation Water Water Catalyst->Water Byproduct Conditions High Temperature (350-500 °C) High Pressure Conditions->Catalyst Defines Environment

Fig. 1: Chichibabin Synthesis Workflow for this compound.

Analytical Methods

The purity and concentration of this compound are commonly determined using chromatographic techniques.

  • Gas Chromatography (GC): Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a primary method for assessing the purity of organic compounds like this compound.[12][13][14] The technique separates volatile components, and the FID provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component and any organic impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound and its related compounds, such as nicotinic acid and its precursors.[3] Reverse-phase methods using acetonitrile/water mobile phases are effective for separation.[3]

G cluster_prep 1. Sample Preparation cluster_gc 2. GC-FID Analysis cluster_data 3. Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject sample into GC Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Final Report Calculation->Report

Fig. 2: Experimental Workflow for Purity Analysis by GC-FID.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from the general principles of the Chichibabin synthesis.

  • Apparatus Setup: Assemble a high-pressure steel reaction vessel (autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

  • Charging Reactants: In the autoclave, combine paraldehyde, aqueous ammonium hydroxide, and a catalytic amount of an ammonium salt such as ammonium acetate.

  • Reaction: Seal the vessel and begin stirring. Heat the mixture to approximately 230-250 °C. The pressure inside the vessel will rise significantly. Maintain this temperature for 1-2 hours. The reaction is exothermic and may require cooling to maintain the target temperature.

  • Cooling and Extraction: Allow the autoclave to cool completely to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.

  • Work-up: Separate the organic (non-aqueous) layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform). Combine all organic fractions.

  • Purification: Remove the solvent from the combined organic extracts by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Determination of Boiling Point (Capillary Method)
  • Apparatus Setup: Use a Thiele tube or a similar heating apparatus (e.g., aluminum block) designed for uniform heating.[9][16]

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube (fusion tube).[16]

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the fusion tube.[17]

  • Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly into the heat-transfer fluid (e.g., paraffin oil) in the Thiele tube.[9]

  • Heating: Heat the apparatus slowly and gently.[16] Observe the capillary tube. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary.

  • Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[16] For accuracy, allow the apparatus to cool slightly and record the temperature at which the liquid is drawn back into the capillary tube; the true boiling point is the average of these two readings.

Determination of Density (Pycnometer Method)
  • Apparatus and Preparation: Use a clean, dry pycnometer (a glass flask with a precisely known volume).[10][18]

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance. Record this mass (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature. Ensure no air bubbles are trapped. Weigh the filled pycnometer and record the mass (m₂).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature as the water. Weigh the filled pycnometer and record the mass (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ) = (Mass of sample) / V

Biological Role and Toxicological Summary

Biological Context

There is no evidence in the reviewed literature to suggest that this compound is involved in specific endogenous signaling pathways in mammals. Its presence in the human body is attributed to exogenous sources, primarily from the diet, as it has been detected in foods like coffee and tea.[4][5] In the pharmaceutical industry, it serves as a building block for drugs such as the antidiabetic medication Pioglitazone, but it is the final drug molecule, not the pyridine intermediate, that has a defined biological signaling role.[19]

Toxicology and Safety

This compound is a hazardous chemical that must be handled with appropriate safety precautions.[2]

  • Acute Effects: It is harmful if swallowed and toxic in contact with skin or if inhaled.[2][20] Direct contact can cause severe skin burns and eye damage.[2] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and, in severe cases, pulmonary edema.[2] Other acute exposure symptoms can include headache, nausea, and vomiting.[2]

  • GHS Hazard Classification:

    • Flammable Liquids: Category 4

    • Acute Toxicity (Oral, Dermal, Inhalation): Category 3/4

    • Skin Corrosion/Irritation: Category 1

    • Serious Eye Damage/Irritation: Category 1

    • Hazardous to the Aquatic Environment (long-term): Category 3[1][20]

  • Handling: Use in a well-ventilated area, preferably under a fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2] Keep away from heat, sparks, and open flames.[20] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[20]

References

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-ethyl-5-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Understanding its solubility in a range of organic solvents is critical for process design, optimization of reaction conditions, and purification procedures in drug development and chemical manufacturing.

Core Physical Properties of this compound

This compound, also known as 5-ethyl-2-picoline, is a colorless to light orange, clear liquid with a sharp, penetrating odor. Its fundamental physical properties are summarized in the table below, providing a foundation for understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Boiling Point 178 °C (lit.)
Melting Point -70.9 °C
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.497 (lit.)

Qualitative and Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on safety data sheets and chemical databases, its qualitative solubility is well-established. It is generally described as soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, and very soluble in acetone.[1][2][3]

Water Solubility

The solubility of this compound in water is limited. Published data indicates a solubility of 12 g/L at 20 °C and 1.2 g/100 mL at 29 °C .[4][5]

Solubility in Organic Solvents

While specific quantitative data is sparse, the following table summarizes the known qualitative solubility of this compound in various organic solvents.

SolventQualitative Solubility
AcetoneVery Soluble[1]
Alcohol (Ethanol)Soluble[1][3]
BenzeneSoluble[1][3]
Ether (Diethyl Ether)Soluble[1][3]

Comparative Solubility Data: 2-Methylpyridine (2-Picoline)

To provide a more quantitative perspective, this guide includes solubility data for 2-methylpyridine (2-picoline), a structurally similar compound. Due to the presence of the additional ethyl group, the solubility of this compound is expected to be slightly lower in polar solvents and higher in non-polar solvents compared to 2-methylpyridine. 2-Methylpyridine is described as being miscible with alcohol and ether, and easily soluble in water.[6][7][8]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method. This method can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Thermostatically controlled water bath or shaker incubator

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.45 μm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or petri dish (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

  • Oven

Experimental Procedure

2.1. Saturation:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed conical flask. The presence of undissolved solute is essential to ensure saturation.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution. It is advisable to periodically analyze samples until a constant concentration is observed.

2.2. Sample Withdrawal and Filtration:

  • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

  • Immediately filter the solution through a syringe filter of an appropriate pore size into a clean, dry, pre-weighed container. This step is crucial to remove any undissolved microparticles.

2.3. Quantification:

2.3.1. Gravimetric Analysis:

  • Accurately weigh the container with the filtered saturated solution.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator at a temperature that will not cause the solute to evaporate).

  • Once the solvent is completely removed, place the container in an oven at a temperature below the boiling point of this compound to ensure all residual solvent is removed.

  • Cool the container in a desiccator to room temperature and weigh it again.

  • The difference in weight before and after evaporation gives the mass of the dissolved this compound.

2.3.2. Spectroscopic Analysis (UV-Vis):

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Calculation of Solubility

Gravimetric Method: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

Spectroscopic Method: Solubility ( g/100 mL) = (Concentration from calibration curve x Dilution factor x Molecular weight) / 10

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration at Constant Temperature (e.g., 24-72h with agitation) A->B C Phase Separation (Cessation of agitation, settling) B->C D Sample Withdrawal and Filtration (Syringe with 0.45µm filter) C->D E Quantification D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic Analysis (UV-Vis) E->G Method 2 H Solvent Evaporation and Weighing F->H I Dilution and Absorbance Measurement G->I J Data Analysis and Solubility Calculation H->J I->J

Figure 1: Experimental Workflow for Solubility Determination

Signaling Pathway of Solvent-Solute Interactions

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the key intermolecular forces at play.

signaling_pathway cluster_solute This compound cluster_solvent Organic Solvent solute Pyridine Ring (Polar, π-electrons, N lone pair) + Alkyl Groups (Non-polar) solubility Solubility solute->solubility Dipole-Dipole Van der Waals Hydrogen Bonding (acceptor) solvent Solvent Polarity (e.g., Polar, Non-polar) solvent->solubility Intermolecular Forces

Figure 2: Key Intermolecular Interactions Influencing Solubility

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data in organic solvents remains an area for further investigation, the provided qualitative information, comparative data, and detailed experimental protocols offer a robust framework for practical application and further research.

References

Spectroscopic Profile of 2-Ethyl-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylpyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.32d2.1H-6 (Pyridine ring)
7.38dd7.9, 2.1H-4 (Pyridine ring)
7.05d7.9H-3 (Pyridine ring)
2.58q7.6-CH₂- (Ethyl group)
2.50s-CH₃ (at C-2)
1.21t7.6-CH₃ (Ethyl group)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Carbon NMR provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
155.6C-2 (Pyridine ring)
148.7C-6 (Pyridine ring)
136.3C-4 (Pyridine ring)
136.0C-5 (Pyridine ring)
123.0C-3 (Pyridine ring)
25.8-CH₂- (Ethyl group)
24.0-CH₃ (at C-2)
15.6-CH₃ (Ethyl group)

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (alkane)
1595MediumC=C stretch (aromatic ring)
1485MediumC=C stretch (aromatic ring)
1450MediumC-H bend (alkane)
825StrongC-H out-of-plane bend

Sample Preparation: Gas Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
12154.0[M]⁺ (Molecular ion)
106100.0[M-CH₃]⁺
7933.3
7731.1
12022.5[M-H]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

  • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained from a thin film of the neat liquid. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[3][4]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition: A background spectrum of the empty salt plates was recorded first. The sample was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation: A small amount of the volatile liquid sample was introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

Data Acquisition: The sample was bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions were then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is presented as a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Provides IR IR Functional Groups Functional Groups IR->Functional Groups Identifies MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Determines This compound This compound Carbon-Hydrogen Framework->this compound Functional Groups->this compound Molecular Weight & Fragmentation->this compound

Caption: Workflow of Spectroscopic Analysis.

References

The Enigmatic Presence of 2-Ethyl-5-methylpyridine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-methylpyridine, a substituted pyridine, is a volatile organic compound that has been identified in a select number of plant species. While its presence is documented, the comprehensive understanding of its natural occurrence, biosynthesis, and physiological significance in plants remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding this compound in the botanical realm, providing a foundational resource for researchers and professionals in phytochemistry, natural product chemistry, and drug development. The information presented herein is based on available scientific literature and databases.

Natural Occurrence of this compound in Plants

The identification of this compound has been reported in a few distinct plant species, often as a component of their volatile organic compound profile. The contexts of its occurrence vary, from fresh plant tissues to processed plant products.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesCommon NameFamilyPlant Part(s)Notes on OccurrenceCitation(s)
Arctostaphylos uva-ursiBearberryEricaceaeLeavesIdentified as a trace volatile compound in the essential oil.[1]
Camellia sinensisTeaTheaceaeLeavesReported as a constituent of tea.[2][3][4]
Coffea arabicaArabica CoffeeRubiaceaeBeans (Roasted)Detected in roasted coffee beans, likely formed during the roasting process.[5][6]
Coffea canephoraRobusta CoffeeRubiaceaeBeans (Roasted)Detected in roasted coffee beans.[5][6]
Phaseolus vulgarisCommon BeanFabaceaeSeeds (Dry)Listed as a phytochemical present in dry red beans.[2][3]
Mentha piperitaPeppermintLamiaceaeOilReported in peppermint oil.[3]

Quantitative Data

Biosynthesis and Formation

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, general knowledge of pyridine alkaloid biosynthesis in plants suggests a plausible route.

Hypothetical Biosynthetic Pathway

The pyridine ring of most plant-derived pyridine alkaloids originates from nicotinic acid (Vitamin B3)[9]. Nicotinic acid itself is synthesized in plants from L-aspartic acid and a C3 triose-phosphate derivative. It is hypothesized that this compound could be formed through modifications of the nicotinic acid pathway, involving alkylation and other enzymatic transformations.

Pyridine Alkaloid Biosynthesis cluster_precursors Primary Metabolites cluster_pathway General Pyridine Alkaloid Pathway cluster_hypothetical Hypothetical Pathway for this compound Aspartate Aspartate Triose-phosphate Triose-phosphate Quinolinate Quinolinate Triose-phosphate->Quinolinate Nicotinic_acid_mononucleotide Nicotinic acid mononucleotide Quinolinate->Nicotinic_acid_mononucleotide Nicotinic_acid Nicotinic Acid Nicotinic_acid_mononucleotide->Nicotinic_acid Pyridine_Alkaloids Pyridine Alkaloids (e.g., Nicotine) Nicotinic_acid->Pyridine_Alkaloids Alkylation_Decarboxylation Alkylation & Decarboxylation (Hypothetical Steps) Nicotinic_acid->Alkylation_Decarboxylation Hypothesized precursor 2_Ethyl_5_methylpyridine This compound Alkylation_Decarboxylation->2_Ethyl_5_methylpyridine Experimental_Workflow Sample_Preparation Grinding and Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->Extraction Analysis Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->Analysis Identification Mass Spectral Library Comparison & Standard Analysis->Identification Quantification Internal Standard & Calibration Curve Analysis->Quantification Data_Interpretation Data Interpretation & Reporting Identification->Data_Interpretation Quantification->Data_Interpretation

References

An In-depth Technical Guide on the Toxicological Profile of 2-Ethyl-5-methylpyridine for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-5-methylpyridine, a chemical intermediate used in the synthesis of various products, including nicotinic acid and insecticides.[1] Understanding its hazardous properties is crucial for ensuring laboratory safety and conducting accurate risk assessments.

Acute Toxicity

This compound exhibits toxicity through oral, dermal, and inhalation routes of exposure.[2] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[2][3]

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50RatOral1737 mg/kg[4]
LD50RabbitDermal1000 mg/kg[5]
LC50RatInhalation540 ppm/4h[6]

Clinical Signs of Acute Exposure:

  • Oral and Inhalation: Headache, nausea, vomiting, diarrhea, and chest discomfort.[1][7]

  • Dermal and Ocular: Severe skin burns and eye damage.[2][6]

  • High Exposure (Inhalation): Can lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency characterized by severe shortness of breath.[1]

Skin and Eye Irritation and Sensitization

This compound is a corrosive chemical that can cause severe skin burns and eye damage upon contact.[1][2][6] It is also reported to be a skin sensitizer, meaning it may cause an allergic skin reaction after repeated exposure.[3]

Genotoxicity

A battery of in vitro tests has been conducted to assess the genotoxic potential of this compound. The results from these studies were consistently negative, indicating that the substance is not likely to be mutagenic.

Table 2: Genotoxicity Data for this compound

AssayTest SystemMethodResultReference
Ames TestSalmonella typhimuriumOECD Test Guideline 471Negative[4]
Chromosome AberrationHuman lymphocytesOECD Test Guideline 473Negative[4]
Micronucleus TestMouseOECD Test Guideline 474Negative[4]

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats was conducted in accordance with OECD Guideline 407.[8]

Table 3: Repeated Dose Toxicity of this compound

SpeciesRouteDosesNOAELKey FindingsReference
RatGavage0, 30, 95, 300 mg/kg/day95 mg/kg/dayReduced body weight gain and food consumption in males at 300 mg/kg/day. Reduced erythrocyte and hematocrit levels in females at 300 mg/kg/day.[8]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[9][10]

  • Acute Oral Toxicity (OECD 401/423/425): The acute oral toxicity (LD50) was determined using a method similar to the OECD Test Guideline 401, 423, or 425.[4][11][12] These guidelines involve the administration of the test substance to animals (typically rats) at various dose levels to determine the dose that is lethal to 50% of the test population.[11][12] The animals are observed for a set period for signs of toxicity and mortality.[11]

  • In Vitro Genotoxicity (OECD 471, 473, 474):

    • Ames Test (OECD 471): This test uses strains of the bacterium Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.[4]

    • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance.[4] After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined for structural abnormalities.

    • In Vitro Mammalian Cell Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus.[4] Mammalian cells are treated with the test substance, and after an appropriate time, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): The test substance is administered orally to groups of rodents at three or more dose levels for a period of 28 days.[8][10] During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a complete necropsy is performed.[13] Histopathological examination of organs and tissues is also conducted to identify any treatment-related changes.[13]

Visualizations

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Hazard and Risk Assessment Physicochemical Properties Physicochemical Properties Genotoxicity Assays Genotoxicity Assays Physicochemical Properties->Genotoxicity Assays In Silico Prediction In Silico Prediction In Silico Prediction->Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Hazard Identification Hazard Identification Repeated Dose Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: General workflow for toxicological testing of a chemical substance.

Ames_Test_Workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Expose Bacteria to Test Substance Expose Bacteria to Test Substance Prepare Bacterial Strains->Expose Bacteria to Test Substance Metabolic Activation (S9) Metabolic Activation (S9) Metabolic Activation (S9)->Expose Bacteria to Test Substance Incubate Plates Incubate Plates Expose Bacteria to Test Substance->Incubate Plates Count Revertant Colonies Count Revertant Colonies Incubate Plates->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data End End Analyze Data->End

References

The Discovery and Historical Synthesis of 2-Ethyl-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-5-methylpyridine, also known as 5-ethyl-2-picoline, is a key heterocyclic intermediate in the synthesis of various fine chemicals, most notably nicotinic acid (Vitamin B3). Its industrial production has been a subject of significant research, evolving from early explorations of pyridine synthesis to more optimized and efficient methodologies. This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, with a focus on the seminal Chichibabin pyridine synthesis and subsequent process improvements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Emergence of a Key Pyridine Derivative

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry, driven by their prevalence in natural products and their utility as versatile synthetic building blocks. The quest for efficient methods to construct the pyridine ring has led to the development of numerous named reactions. Among the pantheon of substituted pyridines, this compound holds a position of industrial significance primarily as a precursor to nicotinic acid.[1] The historical development of its synthesis is intrinsically linked to the broader advancements in pyridine chemistry, particularly the work of Aleksei Chichibabin.

The Chichibabin Pyridine Synthesis: A Foundational Discovery

The primary and most historically significant method for the synthesis of this compound is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[2] This versatile method involves the condensation reaction of aldehydes or ketones with ammonia or amines, typically at elevated temperatures and pressures, often in the presence of a catalyst.[2][3] For the synthesis of this compound, the key reactants are acetaldehyde (often in the form of its trimer, paraldehyde) and ammonia.[2][4]

The overall reaction can be summarized as follows:

4 CH₃CHO + NH₃ → C₂H₅(CH₃)C₅H₃N + 4 H₂O[1]

The reaction mechanism is complex, involving a series of well-established organic reactions, including imine synthesis, base-catalyzed aldol condensations, and Michael additions, culminating in cyclization and aromatization to form the pyridine ring.[2][5]

Mechanistic Pathway of the Chichibabin Synthesis

The formation of this compound via the Chichibabin synthesis is a multi-step process. A simplified representation of the logical relationships between the key reaction types involved is illustrated in the diagram below.

Chichibabin_Mechanism acetaldehyde Acetaldehyde imine Imine Formation acetaldehyde->imine crotonaldehyde Crotonaldehyde (from Aldol Condensation) acetaldehyde->crotonaldehyde self-condensation ammonia Ammonia ammonia->imine michael_adduct Michael Adduct imine->michael_adduct Michael Addition crotonaldehyde->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine aromatization Aromatization (Oxidation) dihydropyridine->aromatization product This compound aromatization->product

Figure 1: Logical flow of the Chichibabin synthesis mechanism.

Quantitative Analysis of Historical Synthesis Methods

The yield and selectivity of the Chichibabin synthesis of this compound are highly dependent on the reaction conditions. Over the years, extensive research has been dedicated to optimizing these parameters to improve the economic viability of the process. The following tables summarize quantitative data from various historical and optimized procedures.

Method Reactants Catalyst/Promoter Temperature (°C) Pressure (psig) Yield (%) Key By-products Reference
Prior Art (general)Acetaldehyde, Aqueous Ammonia-ElevatedElevated50-602- and 4-picolines, high boiling pyridine compounds[6]
Frank et al. (1946)Paraldehyde, Aqueous Ammonia (large excess)---~70-[7]
Frank et al. (1950)Paraldehyde, Aqueous Ammonia (reduced excess)---50-[7]
Organic SynthesesParaldehyde, 28% Aqueous NH₄OHAmmonium Acetate230800-300050-53α-picoline, paraldehyde[8]
US Patent 3,846,435Acetaldehyde, Aqueous Ammonium SaltAmmonium Acetate, Dibasic Phosphate, Fluoride, etc.180-270190-670High-[6]
Continuous ProcessParaldehyde, Aqueous AmmoniaMolybdic Acid, Tungstic Acid190-250Sufficient to maintain liquid phase~70-[7]

Detailed Experimental Protocols

For the purpose of reproducibility and a deeper understanding of the practical aspects of the synthesis, this section provides detailed experimental protocols based on established literature.

Laboratory Scale Synthesis via the Chichibabin Reaction (Organic Syntheses Procedure)

This procedure, adapted from Organic Syntheses, provides a reliable method for the laboratory-scale preparation of 5-ethyl-2-methylpyridine.[8]

Materials:

  • 28% Aqueous Ammonium Hydroxide (267 g, 296 mL, 4.38 moles)

  • Paraldehyde (207.5 g, 209 mL, 1.57 moles)

  • Ammonium Acetate (5.0 g, 0.065 mole)

  • Chloroform

  • 2-L Steel Reaction Vessel (autoclave)

Procedure:

  • Combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate in a 2-L steel reaction vessel.

  • Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture. If an emulsion has formed due to solids, filter the mixture.

  • To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of a water layer, which should be combined with the main aqueous layer.

  • Extract the combined aqueous layer with three 50-mL portions of chloroform.

  • Combine all the chloroform extracts and the main non-aqueous layer.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. A fore-run containing water, unreacted paraldehyde, and α-picoline will distill at 40–60°C/17 mm.

  • Collect the product, 5-ethyl-2-methylpyridine, at 65–66°C/17 mm. The expected yield is 72–76 g (50–53%). The refractive index should be nD²⁰ 1.4971.

Experimental Workflow:

Experimental_Workflow start Start reactants Combine Paraldehyde, Aqueous NH₄OH, and Ammonium Acetate in Autoclave start->reactants heating Heat to 230°C for 1 hour with Agitation reactants->heating cooling Cool to Room Temperature heating->cooling separation Separate Aqueous and Organic Layers cooling->separation extraction Extract Aqueous Layer with Chloroform (3x) separation->extraction combine Combine Organic Layer and Chloroform Extracts extraction->combine distillation1 Distill off Chloroform (Atmospheric Pressure) combine->distillation1 distillation2 Fractional Distillation (Reduced Pressure) distillation1->distillation2 product Collect this compound (65-66°C/17 mm) distillation2->product

Figure 2: Experimental workflow for the laboratory synthesis of this compound.

Modern Advancements: A Novel Synthesis Route

More recent research has explored alternative pathways to this compound to improve efficiency and address some of the challenges associated with the traditional Chichibabin synthesis, such as the formation of by-products. One such novel route involves the synthesis from the cyclic acetaldehyde ammonia trimer (AAT).[4][9] This method has been studied in a semi-batch reactor in the presence of various promoters to control the pH of the reaction medium.[4] Ammonium acetate was identified as a particularly suitable promoter for this transformation.[4]

Synthesis from Acetaldehyde Ammonia Trimer (AAT)

This approach offers a different perspective on the assembly of the pyridine ring, starting from a pre-formed cyclic intermediate. The process involves the liquid-phase transformation of AAT in the presence of an acid promoter.[10]

Key Parameters:

  • Reactant: Acetaldehyde Ammonia Trimer (AAT)

  • Promoter: Ammonium Acetate (or other ammonium salts)

  • Temperature and Concentration: Identified as critical parameters influencing the reaction course.[4]

The proposed simplified reaction scheme suggests that both AAT and paraldehyde can serve as precursors, decomposing to form reactive intermediates that lead to the final product.[10]

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques. Spectroscopic data is crucial for its characterization.

Spectroscopic Data Values Reference
¹H NMR (CDCl₃) Signals corresponding to the ethyl and methyl groups, as well as the aromatic protons on the pyridine ring.[11]
¹³C NMR Resonances for all eight carbon atoms in the molecule.[1]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) at m/z 121. Top peak at m/z 106.
Boiling Point 177.8 °C[12]
Refractive Index (n_D²⁰) 1.4971[8]

Conclusion

The synthesis of this compound is a classic example of the evolution of a synthetically important industrial process. From its roots in the pioneering work of Chichibabin, the methodology has been refined and re-examined to optimize yields and explore alternative synthetic pathways. This guide has provided a comprehensive overview of the historical and modern aspects of its synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic insights. For researchers and professionals in organic synthesis and drug development, a thorough understanding of these foundational methods is invaluable for the innovation of new synthetic strategies and the efficient production of vital chemical intermediates.

References

2-Ethyl-5-methylpyridine molecular geometry and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Geometry and Bonding of 2-Ethyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and bonding of this compound. Due to the limited availability of direct experimental structural data for this specific isomer, this guide leverages computational chemistry principles to present a highly probable molecular structure. The presented data is representative of results typically obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for the geometry optimization of organic molecules.[1][2][3][4]

Molecular Structure and Bonding

This compound possesses a heterocyclic aromatic structure based on a pyridine ring. The pyridine ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom. The ring is substituted with an ethyl group at the 2-position and a methyl group at the 5-position.

Bonding and Hybridization:

  • Pyridine Ring: The carbon and nitrogen atoms within the pyridine ring are sp² hybridized. This hybridization results in a planar trigonal geometry for each atom within the ring, contributing to the overall planarity of the ring system. The sp² hybrid orbitals form σ-bonds with adjacent atoms in the ring and with the hydrogen atoms or substituent carbon atoms. Each ring atom also possesses a p-orbital perpendicular to the plane of the ring. These p-orbitals overlap to form a delocalized π-electron system containing 6 π-electrons, which imparts aromatic character to the molecule.

  • Ethyl and Methyl Substituents: The carbon atoms of the ethyl and methyl groups are sp³ hybridized, resulting in a tetrahedral geometry around these atoms. The bonds associated with these groups (C-C and C-H) are all σ-bonds. The bond connecting the ethyl group to the pyridine ring is a C(sp²)-C(sp³) σ-bond, and the bond connecting the methyl group is also a C(sp²)-C(sp³) σ-bond.

The presence of the nitrogen atom in the pyridine ring introduces a dipole moment to the molecule, with the nitrogen atom being the negative pole. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is responsible for the basic character of pyridine and its derivatives.

Molecular Geometry

The precise molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules. The following tables summarize the predicted geometric parameters for this compound.

Predicted Bond Lengths

The bond lengths are presented in Angstroms (Å). The atom numbering corresponds to the diagram in Section 4.

Atom 1Atom 2Bond Length (Å)
N1C21.341
N1C61.338
C2C31.395
C2C71.510
C3C41.393
C4C51.396
C5C61.394
C5C91.509
C7C81.535
Predicted Bond Angles

The bond angles are presented in degrees (°).

Atom 1Atom 2Atom 3Bond Angle (°)
C6N1C2117.5
N1C2C3122.8
N1C2C7116.0
C3C2C7121.2
C2C3C4118.5
C3C4C5118.9
C4C5C6117.8
C4C5C9121.5
C6C5C9120.7
N1C6C5124.5
C2C7C8111.8
Predicted Dihedral Angles

The dihedral angles describe the rotation around a bond and are presented in degrees (°).

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C2C7C889.5
C3C2C7C8-91.3
C6N1C2C7179.8
C2N1C6C50.2
C4C5C9H1059.9
C6C5C9H10-120.5

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Methodology:

  • Crystallization: A high-quality single crystal of this compound would first need to be grown. This is often the most challenging step.[7][8] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent.[6] Various solvents would be screened to find one in which the compound is moderately soluble. The solution would be filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered container for a prolonged period to allow for slow solvent evaporation and crystal growth.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[5] This map is used to build an initial molecular model. The model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions present in a crystal.[9]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[10][11]

  • Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the molecular beam at a right angle.[9]

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are adjusted until the best fit between the theoretical and experimental data is achieved. This process yields the molecular structure in the gas phase.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure and atom numbering scheme for this compound used in the data tables.

Caption: 2D structure of this compound with atom numbering.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-ethyl-6-methylpyridine via Chichibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction is a cornerstone of heterocyclic chemistry, providing a direct method for the amination of pyridine and its derivatives.[1][2] This process, first reported by Aleksei Chichibabin in 1914, involves the reaction of a pyridine compound with an alkali metal amide, typically sodium amide (NaNH₂), to introduce an amino group at the 2- or 6-position.[1][2] These resulting aminopyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

This document provides detailed application notes and protocols for the synthesis of 2-amino-5-ethyl-6-methylpyridine, a substituted aminopyridine, through a two-step process: the initial synthesis of the precursor 5-ethyl-2-methylpyridine followed by its amination via the Chichibabin reaction.

Synthesis of 5-Ethyl-2-methylpyridine

The precursor, 5-ethyl-2-methylpyridine, is synthesized via a condensation reaction between paraldehyde (a trimer of acetaldehyde) and ammonia.[1] This method provides a structurally complex pyridine derivative from simple and readily available starting materials.[1]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

This protocol is adapted from a well-established procedure.[5]

Materials:

  • Paraldehyde

  • 28% Aqueous ammonium hydroxide

  • Ammonium acetate

  • Chloroform

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure steel reaction vessel (autoclave) with agitation

  • Heating and temperature control system

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure steel reaction vessel, combine paraldehyde, 28% aqueous ammonium hydroxide, and a catalytic amount of ammonium acetate.

  • Reaction Conditions: Seal the vessel and heat the mixture to approximately 230°C with continuous agitation. Maintain this temperature for 1 hour. The pressure inside the vessel will increase significantly.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. Transfer the biphasic reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with chloroform. Combine the chloroform extracts with the initial organic layer.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the chloroform by distillation or rotary evaporation. The crude 5-ethyl-2-methylpyridine can be further purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Yield50-70%[5]
Boiling Point178 °C[1]
Density0.9208 g/cm³[1]

Chichibabin Amination of 5-Ethyl-2-methylpyridine

The Chichibabin reaction is then employed to introduce an amino group onto the 5-ethyl-2-methylpyridine ring. The reaction proceeds via nucleophilic substitution, where the amide anion (NH₂⁻) attacks an electron-deficient carbon atom in the pyridine ring, typically at the α-position (C2 or C6).[2] For 2,5-disubstituted pyridines, the reaction generally proceeds at the less sterically hindered α-position. In the case of 5-ethyl-2-methylpyridine, the amination is expected to occur at the C6 position to yield 2-amino-5-ethyl-6-methylpyridine.

Experimental Protocol: Chichibabin Amination

A modern, milder protocol for the Chichibabin amination utilizes a sodium hydride-iodide composite, which offers advantages over the traditional, harsh conditions of using sodium amide at high temperatures.[6]

Materials:

  • 5-Ethyl-2-methylpyridine

  • Sodium hydride (NaH)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia (or a primary amine for N-substituted products)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and lithium iodide to a flame-dried reaction flask containing anhydrous THF.

  • Addition of Reactants: To the stirred suspension, add 5-ethyl-2-methylpyridine. If using ammonia, it can be bubbled through the reaction mixture or a solution of a primary amine in THF can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-85°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to a day.

  • Quenching and Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench with cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated for 2-amino-5-ethyl-6-methylpyridine):

ParameterValueReference
Expected YieldModerate to good[4]
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol

Spectroscopic Data (Predicted for 2-amino-5-ethyl-6-methylpyridine):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbons of the pyridine ring and the carbons of the ethyl and methyl substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, as well as C-H and C=N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.

Reaction Schematics and Workflow

Below are diagrams illustrating the synthesis of the precursor and the subsequent Chichibabin reaction.

Synthesis_of_5_Ethyl_2_methylpyridine Synthesis of 5-Ethyl-2-methylpyridine Paraldehyde Paraldehyde Reactants Paraldehyde->Reactants Ammonia Aqueous Ammonia Ammonia->Reactants Reaction Condensation Reaction (High T, High P) Reactants->Reaction Product 5-Ethyl-2-methylpyridine Reaction->Product

Caption: Workflow for the synthesis of 5-Ethyl-2-methylpyridine.

Chichibabin_Amination Chichibabin Amination of 5-Ethyl-2-methylpyridine Pyridine 5-Ethyl-2-methylpyridine Reactants Pyridine->Reactants Amide NaNH₂ or NaH/LiI + NH₃ Amide->Reactants Reaction Chichibabin Reaction (Nucleophilic Aromatic Substitution) Reactants->Reaction Product 2-Amino-5-ethyl-6-methylpyridine Reaction->Product

Caption: Chichibabin amination of 5-Ethyl-2-methylpyridine.

Reaction Mechanism

The Chichibabin reaction proceeds through a nucleophilic addition-elimination mechanism.[2]

Chichibabin_Mechanism Mechanism of the Chichibabin Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination and Aromatization cluster_step3 Step 3: Protonation Start Pyridine Derivative N⁺ Intermediate1 σ-complex (Meisenheimer adduct) N⁻-Na⁺ Start->Intermediate1 Amide NH₂⁻ Amide->Intermediate1 Addition Intermediate1_ref σ-complex N⁻-Na⁺ Product_ion Aminopyridine Anion N⁻-Na⁺ Intermediate1_ref->Product_ion - H⁻ H2 H₂ Product_ion_ref Aminopyridine Anion N⁻-Na⁺ Final_Product 2-Aminopyridine NH₂ Product_ion_ref->Final_Product Water H₂O Water->Final_Product Work-up

Caption: General mechanism of the Chichibabin reaction.

Safety Precautions

  • The synthesis of 5-ethyl-2-methylpyridine involves high temperatures and pressures and should be conducted in an appropriate high-pressure reactor by trained personnel.[5]

  • Sodium amide and sodium hydride are highly reactive and pyrophoric reagents that must be handled under an inert atmosphere. They react violently with water.

  • The Chichibabin reaction generates hydrogen gas, which is flammable. The reaction should be well-ventilated and conducted away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

The synthesis of 2-amino-5-ethyl-6-methylpyridine via the Chichibabin reaction is a feasible process for researchers in organic and medicinal chemistry. By first synthesizing the 5-ethyl-2-methylpyridine precursor and then performing the amination reaction, a valuable substituted aminopyridine intermediate can be obtained. While specific quantitative data for the amination of this particular substrate is limited, the provided protocols for the precursor synthesis and a modern Chichibabin amination method offer a solid foundation for its successful synthesis. Careful attention to reaction conditions and safety precautions is paramount.

References

Catalytic Synthesis of 2-Ethyl-5-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Ethyl-5-methylpyridine (MEP), a key intermediate in the production of pharmaceuticals, vitamins (notably Niacin, Vitamin B3), and specialty polymers. The information is curated for professionals in research, development, and drug manufacturing.

Introduction

This compound is primarily synthesized via the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia or amines.[1] The most common industrial route utilizes the reaction of acetaldehyde or its trimer, paraldehyde, with ammonia in the presence of a catalyst.[2] Various catalytic systems have been developed to improve the yield, selectivity, and sustainability of this process. This document outlines several key catalytic methods, including liquid-phase synthesis with ammonium salts and heterogeneous catalysis using zeolites.

Comparative Data of Catalytic Systems

The following tables summarize quantitative data from various catalytic systems for the synthesis of this compound, allowing for easy comparison of reaction conditions and performance.

Table 1: Liquid-Phase Synthesis using Ammonium Salt Catalysts

CatalystStarting MaterialTemp. (°C)Pressure (psig)Molar Ratio (Ammonia/Aldehyde)Reaction TimeYield (%)Reference
Ammonium AcetateParaldehyde230800-3000~2.8:11 hour50-53[3]
Ammonium AcetateAcetaldehyde225400-4500.5-3.0 (salt/aldehyde)15 min (post-addition)80.8[4]
Ammonium Dibasic PhosphateAcetaldehyde215335-3900.5-3.0 (salt/aldehyde)1 hour (post-addition)Comparable to Ammonium Acetate[4]
Ammonium FluorideAcetaldehyde180-270190-6700.5-3.0 (salt/aldehyde)Not SpecifiedNot Specified[4]

Table 2: Heterogeneous Catalysis using Zeolites

CatalystStarting MaterialTemp. (°C)Acetaldehyde:Ammonia Molar RatioCatalyst Loading (wt%)Yield (%)Selectivity (%)Reference
H-Y ZeoliteAcetaldehyde1501:3105891[5]
H-Y-mmm Zeolite*Acetaldehyde1501:3106393[5]
H-Ymmm ZeoliteAcetaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified87[6]

*micro-meso-macroporous FAU-type zeolite

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis using Ammonium Acetate Catalyst (Batch Process)

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]

Materials:

  • Paraldehyde (C₆H₁₂O₃)

  • 28% Aqueous Ammonium Hydroxide (NH₄OH)

  • Ammonium Acetate (CH₃COONH₄)

  • Chloroform (CHCl₃)

  • Deionized Water

Equipment:

  • 2-liter steel reaction vessel (autoclave) with mechanical stirring and temperature control

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (including a 30-cm Fenske-type column)

  • Vacuum source

Procedure:

  • Reaction Setup: In the 2-liter steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 moles) of ammonium acetate.[3]

  • Reaction: Seal the reactor and begin continuous agitation. Heat the mixture to 230°C and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.[3]

  • Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. Two distinct layers will be present. Separate the layers.[3]

  • Extraction: To the non-aqueous layer, add 60 mL of chloroform. This may cause a small amount of water to separate; combine this with the aqueous layer. Extract the aqueous layer with three 50-mL portions of chloroform. Combine all chloroform extracts with the main non-aqueous portion.[3]

  • Purification:

    • Distill the combined chloroform solution at atmospheric pressure to remove the chloroform.

    • Assemble the fractional distillation apparatus with the Fenske column.

    • Perform fractional distillation under reduced pressure. Collect the forerun, which consists of water, unreacted paraldehyde, and α-picoline, at a boiling point of 40–60°C/17 mm.

    • Collect the product, this compound, at a boiling point of 65–66°C/17 mm. This should yield 72–76 g (50–53%) of the final product.[3]

Protocol 2: Continuous Flow Synthesis of this compound

This protocol outlines a general procedure for a continuous flow synthesis, which offers advantages in terms of safety, scalability, and process control.[4][7]

Materials:

  • Acetaldehyde

  • Aqueous solution of an ammonium salt (e.g., ammonium acetate or ammonium dibasic phosphate)

  • Organic solvent for extraction (e.g., benzene or toluene)

Equipment:

  • High-pressure pump for liquid feeds

  • Pressure reactor (e.g., a heated coil or packed bed reactor)

  • Back-pressure regulator

  • Heat exchanger for cooling

  • Liquid-liquid separator

  • Distillation apparatus

Procedure:

  • Feed Preparation: Prepare a solution of the ammonium salt catalyst in water (e.g., 0.5 to 3.0 moles of ammonium salt per mole of acetaldehyde to be reacted).[4] Prepare a separate feed of acetaldehyde.

  • Reaction:

    • Continuously pump the aqueous ammonium salt solution and acetaldehyde into the pressure reactor.

    • Maintain the reactor temperature between 180°C and 270°C and the pressure sufficient to keep the reaction mixture in the liquid phase (e.g., 190 to 670 psig).[4]

    • The residence time in the reactor will depend on the specific catalyst and conditions but is typically in the range of minutes to a few hours.[7]

  • Quenching and Separation:

    • The reaction mixture exiting the reactor is cooled using a heat exchanger.

    • The cooled mixture is fed into a liquid-liquid separator.

    • Continuously add an extraction solvent to the separator to extract the this compound from the aqueous phase.

  • Purification and Catalyst Recycling:

    • The organic phase from the separator is sent to a distillation column for continuous purification of the this compound.

    • The aqueous phase containing the ammonium salt can be refortified with ammonia and recycled back to the reactor feed, improving the process economy.[4]

Reaction Mechanisms and Workflows

The synthesis of this compound via the Chichibabin reaction is a complex process involving several key steps. The following diagrams illustrate the proposed reaction pathway and a generalized experimental workflow.

Proposed Reaction Pathway

The reaction proceeds through the formation of an imine from acetaldehyde and ammonia, followed by a series of aldol-type condensations and cyclization to form the pyridine ring.

Reaction_Pathway Acetaldehyde Acetaldehyde Imine Aldimine (CH3CH=NH) Acetaldehyde->Imine Ammonia Ammonia Ammonia->Imine Dimer Aldimine Dimer Imine->Dimer Aldol Condensation Trimer Aldimine Trimer Dimer->Trimer Aldol Condensation Cyclization Cyclization & Dehydrogenation Trimer->Cyclization MEP This compound Cyclization->MEP

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow for Batch Synthesis

This diagram outlines the major steps involved in a typical batch synthesis of this compound.

Experimental_Workflow Start Start Reagents Charge Reactor: Paraldehyde, NH4OH, Catalyst Start->Reagents Reaction Heat and Stir (e.g., 230°C, 1 hr) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Separation Separate Aqueous and Organic Layers Cooling->Separation Extraction Extract Aqueous Layer with Chloroform Separation->Extraction Combine Combine Organic Phases Extraction->Combine Distillation1 Remove Chloroform (Atmospheric Distillation) Combine->Distillation1 Distillation2 Fractional Distillation (Reduced Pressure) Distillation1->Distillation2 Product Collect Pure This compound Distillation2->Product

Caption: Generalized experimental workflow for batch synthesis.

Safety Considerations

  • The synthesis of this compound involves high temperatures and pressures and should only be conducted in appropriate high-pressure reactors by trained personnel.

  • Acetaldehyde and paraldehyde are flammable and volatile. Handle them in a well-ventilated fume hood.

  • Ammonia and its aqueous solutions are corrosive and have a strong odor. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.

Conclusion

The catalytic synthesis of this compound can be achieved through various effective methods. The choice of catalyst and reaction conditions depends on the desired scale of production, available equipment, and economic considerations. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important chemical intermediate. Further research into novel catalytic systems, particularly in continuous flow processes, holds the potential for even more efficient and sustainable production methods.

References

Application Notes and Protocols for the Synthesis of Nicotinic Acid from 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient for human health and a versatile building block in the pharmaceutical and chemical industries.[1][2] One of the primary industrial methods for synthesizing nicotinic acid involves the oxidation of 2-ethyl-5-methylpyridine (MEP).[3][4][5] This process is favored for its efficiency and the availability of MEP, which can be synthesized from simple precursors like paraldehyde and ammonia.[6] These application notes provide a detailed overview of the synthesis of nicotinic acid from MEP, including experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

The synthesis proceeds through the oxidation of both the ethyl and methyl groups of MEP to carboxylic acids, forming the intermediate 2,5-pyridinedicarboxylic acid, also known as isocinchomeronic acid.[4][7] This intermediate is then decarboxylated under the reaction conditions to yield the final product, nicotinic acid.[4] Nitric acid is the most commonly employed oxidizing agent for this transformation, typically at elevated temperatures and pressures.[4][8]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of nicotinic acid from this compound.

Table 1: Reaction Conditions for Nicotinic Acid Synthesis

ParameterValueReference(s)
Starting MaterialThis compound (MEP)[3][4]
Oxidizing AgentNitric Acid (HNO₃)[3][4][8]
Temperature190–330 °C[4][7]
Pressure2–290 atm (2–8 MPa)[4][7]
Intermediate2,5-Pyridinedicarboxylic acid[4][7]

Table 2: Reported Yields and Conversion Rates

ParameterValueReference(s)
MEP Conversion80%[4]
Nicotinic Acid Yield70% (initial processes)[4]
Technology Total Recovery84–90%[7]

Experimental Protocols

The following protocols are based on established industrial practices and laboratory procedures for the synthesis of nicotinic acid from this compound.

Protocol 1: High-Pressure Nitric Acid Oxidation of this compound

This protocol describes a high-pressure oxidation method, reflecting industrial-scale production.

Materials:

  • This compound (MEP)

  • Concentrated Nitric Acid (60-70%)

  • Titanium-lined high-pressure reactor

  • Neutralizing agent (e.g., sodium hydroxide, ammonia)

  • Activated carbon

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a titanium-lined high-pressure reactor, carefully charge this compound and a stoichiometric excess of concentrated nitric acid. A typical ratio involves a 6.4% MEP solution in approximately 33% nitric acid.[7]

  • Reaction: Seal the reactor and heat the mixture to a temperature range of 190–330 °C under a pressure of 2–290 atm.[4][7] Maintain these conditions for approximately 5 minutes to facilitate the oxidation of the alkyl groups to carboxylic acids, forming 2,5-pyridinedicarboxylic acid, which subsequently decarboxylates to nicotinic acid.[7]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to a safe temperature and carefully depressurize it, venting any gaseous byproducts (primarily oxides of nitrogen) through a scrubbing system.

  • Isolation of Crude Product: The reaction mixture contains nicotinic acid nitrate. Upon cooling, the crude nicotinic acid nitrate will precipitate.[7]

  • Neutralization and Crystallization: Transfer the crude product to a separate vessel. Neutralize the nicotinic acid nitrate with a suitable base to a pH of 3.1-3.5 to precipitate the free nicotinic acid.[7]

  • Purification: The crude nicotinic acid can be further purified by recrystallization from hot water. Decolorization with activated carbon may be necessary to obtain a pure white crystalline product.

  • Drying: Filter the purified nicotinic acid crystals and dry them under vacuum to remove any residual solvent.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthesis of Nicotinic Acid from MEP.

Experimental Workflow

start Start reactor_charging Charge Reactor with MEP and Nitric Acid start->reactor_charging reaction High-Pressure Oxidation (190-330°C, 2-290 atm) reactor_charging->reaction cooling Cooling and Depressurization reaction->cooling isolation Isolation of Crude Nicotinic Acid Nitrate cooling->isolation neutralization Neutralization (pH 3.1-3.5) isolation->neutralization purification Recrystallization and Decolorization neutralization->purification drying Drying purification->drying end Final Product: Nicotinic Acid drying->end

Caption: Experimental Workflow for Nicotinic Acid Synthesis.

Troubleshooting and Safety Considerations

  • Reaction Control: The oxidation reaction is highly exothermic and can proceed vigorously. Proper temperature and pressure control are critical to ensure safety and prevent runaway reactions.

  • Corrosion: The use of concentrated nitric acid at high temperatures and pressures necessitates the use of corrosion-resistant equipment, such as titanium-lined reactors.

  • Byproduct Management: The reaction generates nitrogen oxides (NOx) as byproducts, which are toxic and environmentally harmful. A robust off-gas treatment system is essential to neutralize these fumes.[5]

  • Purification Challenges: The crude product may contain unreacted starting materials, intermediates, and inorganic salts. Efficient purification is key to achieving the desired product quality.

These application notes and protocols are intended to provide a comprehensive guide for the synthesis of nicotinic acid from this compound. Researchers should adapt these procedures to their specific laboratory conditions and always adhere to strict safety protocols when working with hazardous materials under high-pressure and high-temperature conditions.

References

Application Notes and Protocols for the Synthesis of Vitamin B3 (Nicotinic Acid) via Oxidation of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a vital nutrient and a key building block in the pharmaceutical and food industries. One of the primary industrial routes for its synthesis is the oxidation of 2-ethyl-5-methylpyridine. This document provides detailed application notes and experimental protocols for this chemical transformation, focusing on the widely used nitric acid oxidation method and offering insights into an alternative vapor-phase catalytic oxidation process. The information is intended to guide researchers in the laboratory-scale synthesis and process optimization for the production of nicotinic acid.

Methods Overview

The conversion of this compound to nicotinic acid involves the oxidation of both the ethyl and methyl side chains of the pyridine ring to carboxylic acid groups, followed by a selective decarboxylation. The two primary methods discussed are:

  • Liquid-Phase Oxidation with Nitric Acid: This is a well-established industrial method that typically proceeds at high temperatures and pressures. The reaction forms an intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is subsequently decarboxylated to yield nicotinic acid.[1]

  • Vapor-Phase Catalytic Oxidation: This method offers a "greener" alternative, often employing a vanadium oxide-based catalyst. It involves passing a gaseous mixture of this compound, an oxidizing agent (like air), and steam over a heated catalyst bed.

Section 1: Liquid-Phase Oxidation with Nitric Acid

This method is characterized by high conversion rates and yields, making it a common choice for industrial production.

Signaling Pathway and Logical Relationship

cluster_main_process Liquid-Phase Nitric Acid Oxidation This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Nitric_Acid Nitric_Acid Nitric_Acid->Reaction_Mixture High_Temp_Pressure High Temperature & Pressure Reaction_Mixture->High_Temp_Pressure Oxidation Isocinchomeronic_Acid 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid) High_Temp_Pressure->Isocinchomeronic_Acid Decarboxylation Decarboxylation Isocinchomeronic_Acid->Decarboxylation Nicotinic_Acid_Crude Crude Nicotinic Acid Decarboxylation->Nicotinic_Acid_Crude Purification Purification Nicotinic_Acid_Crude->Purification Nicotinic_Acid_Pure Pure Nicotinic Acid Purification->Nicotinic_Acid_Pure

Caption: Liquid-phase oxidation of this compound.

Quantitative Data

The following table summarizes key quantitative data for the nitric acid oxidation of this compound based on documented examples.

ParameterValueReference
Starting Material Concentration6.3% this compound
Nitric Acid Concentration28.1% (42% excess)
Temperature239 °C
Pressure55 atm
Retention Time12.72 minutes
Conversion Rate95%
Isolated Yield of Nicotinic Acid66.9%
Total Yield (including in mother liquor)94.5%
Alternative Conditions
Starting Material Concentration4.68% this compound
Nitric Acid Concentration19.5% (32% surplus)
Temperature234 °C
Pressure52 atm
Retention Time8.7 minutes
Conversion Rate95%
Isolated Yield of Nicotinic Acid88.9%
Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized procedure based on established industrial processes and general laboratory practices for high-pressure reactions. Extreme caution should be exercised when working with nitric acid at high temperatures and pressures.

Materials:

  • This compound (98% purity or higher)

  • Concentrated Nitric Acid (68-70%)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for pH adjustment)

  • Activated Carbon

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) with temperature and pressure controls, a stirrer, and a rupture disc.

  • Heating mantle or oil bath

  • Condenser

  • Glassware for filtration and crystallization

  • pH meter

  • Rotary evaporator

Experimental Workflow Diagram:

cluster_workflow Laboratory Synthesis Workflow start Start charge_reactor Charge Autoclave with This compound and Nitric Acid start->charge_reactor heat_pressurize Heat and Pressurize (e.g., 230-240°C, 50-60 atm) charge_reactor->heat_pressurize reaction_time Maintain Reaction Conditions (e.g., 10-15 min retention) heat_pressurize->reaction_time cool_depressurize Cool and Depressurize Reactor reaction_time->cool_depressurize concentrate Concentrate Reaction Mixture cool_depressurize->concentrate precipitate Precipitate Nicotinic Acid Hydronitrate (Cool to 0-5°C) concentrate->precipitate filter_isolate Filter to Isolate Hydronitrate precipitate->filter_isolate dissolve Dissolve Hydronitrate in Water filter_isolate->dissolve neutralize Adjust pH to ~3.3 (e.g., with NaOH or starting material) dissolve->neutralize crystallize Crystallize Nicotinic Acid neutralize->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end End filter_dry->end

Caption: Step-by-step workflow for laboratory synthesis.

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, carefully charge the high-pressure autoclave with a pre-calculated mixture of this compound and concentrated nitric acid. For example, a mixture containing approximately 6% this compound and 28% nitric acid can be used.

  • Reaction: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 230-240°C). The pressure will rise as the temperature increases. Maintain the reaction at the target temperature and pressure (e.g., 50-60 atm) for the specified retention time (e.g., 10-15 minutes).

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Once cooled, carefully and slowly vent the reactor to release any gaseous byproducts.

  • Concentration and Precipitation: Transfer the liquid reaction product to a round-bottom flask. Concentrate the solution by distillation, for example, by boiling until the nitric acid concentration is approximately 15%. Cool the concentrated solution to 0-5°C to precipitate nicotinic acid hydronitrate.

  • Isolation of Hydronitrate: Isolate the crystalline nicotinic acid hydronitrate by vacuum filtration.

  • Conversion to Nicotinic Acid: Dissolve the isolated nicotinic acid hydronitrate in deionized water and heat to approximately 60°C. Adjust the pH of the solution to about 3.3 using a base such as sodium hydroxide or, as in some industrial processes, with the this compound starting material.

  • Crystallization and Purification: Heat the solution to 90°C to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of nicotinic acid. If the product is colored, a hot filtration with activated carbon can be performed before crystallization.

  • Final Product Isolation: Collect the purified nicotinic acid crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Section 2: Vapor-Phase Catalytic Oxidation

This method represents a more environmentally friendly approach to nicotinic acid synthesis, avoiding the use of large quantities of nitric acid.

Logical Relationship Diagram

cluster_vapor_phase Vapor-Phase Catalytic Oxidation 2-Ethyl-5-methylpyridine_Vapor This compound (Vapor) Catalyst_Bed Vanadium Oxide Catalyst Bed 2-Ethyl-5-methylpyridine_Vapor->Catalyst_Bed Air_Steam Air + Steam Air_Steam->Catalyst_Bed High_Temp High Temperature Catalyst_Bed->High_Temp Oxidation Product_Stream Gaseous Product Stream High_Temp->Product_Stream Condensation Condensation Product_Stream->Condensation Nicotinic_Acid_Crude Crude Nicotinic Acid Condensation->Nicotinic_Acid_Crude Purification Purification Nicotinic_Acid_Crude->Purification Nicotinic_Acid_Pure Pure Nicotinic Acid Purification->Nicotinic_Acid_Pure

Caption: Vapor-phase oxidation over a catalyst bed.

Quantitative Data

The following table presents data on the selectivity of the vapor-phase oxidation of this compound (MEP) over a modified vanadium oxide catalyst in the presence of water.[2]

MEP Conversion (%)Selectivity to Nicotinic Acid (%)Temperature Range (°C)
~40~10210-270
~60~20210-270
~80~35210-270
~90~45210-270
~100~50210-270

Note: The presence of water in the reaction feed significantly influences the selectivity towards nicotinic acid.[2]

Experimental Protocol: Conceptual Laboratory Setup

A detailed, step-by-step protocol for this method is highly dependent on the specific reactor design. The following provides a conceptual outline for a laboratory-scale setup.

Materials:

  • This compound

  • Modified Vanadium Oxide Catalyst (e.g., V₂O₅ on a support like TiO₂ or Al₂O₃)

  • Compressed Air

  • Deionized Water

Equipment:

  • Tube furnace

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis of products

Procedure Outline:

  • Catalyst Packing: A known amount of the vanadium oxide catalyst is packed into the fixed-bed reactor, secured with quartz wool plugs.

  • System Setup: The reactor is placed in the tube furnace. The inlet is connected to a vaporizer, which is fed by a syringe pump for the this compound and water mixture, and a mass flow controller for air. The outlet is connected to a condenser and a collection flask.

  • Reaction Conditions: The furnace is heated to the desired reaction temperature (e.g., 210-270°C). The liquid feed (a mixture of this compound and water) is introduced into the vaporizer at a controlled rate, and air is co-fed at a specific molar ratio.

  • Product Collection and Analysis: The gaseous product stream from the reactor is passed through the condenser to liquefy the products, which are collected in the flask. The composition of the collected liquid and the uncondensed gases can be analyzed by gas chromatography to determine conversion and selectivity.

Safety Precautions

  • Nitric Acid Oxidation: This reaction is potentially explosive. It must be conducted in a specialized high-pressure reactor with appropriate safety features (rupture disc, pressure relief valve). All operations should be performed in a reinforced fume hood. Personal protective equipment (safety glasses, face shield, acid-resistant gloves, and lab coat) is mandatory.

  • Vapor-Phase Oxidation: This process involves flammable organic compounds at high temperatures. Ensure the system is free of leaks and that an inert gas is used to purge the system before and after the reaction. Proper ventilation is essential.

Conclusion

The oxidation of this compound is a robust and efficient method for the synthesis of nicotinic acid. The choice between liquid-phase nitric acid oxidation and vapor-phase catalytic oxidation will depend on factors such as scale, available equipment, and environmental considerations. The protocols and data provided herein offer a foundation for researchers to explore and optimize this important transformation in a laboratory setting.

References

Application Notes and Protocols for 2-Ethyl-5-methylpyridine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Pyridine and its derivatives are a well-established class of corrosion inhibitors due to the presence of the nitrogen heteroatom and the π-electrons of the aromatic ring, which facilitate strong adsorption onto the steel surface.[1][2] This document provides detailed application notes and generalized experimental protocols for the investigation of 2-Ethyl-5-methylpyridine as a potential corrosion inhibitor for steel. While specific performance data for this compound is not extensively available in published literature, the protocols and data presented herein are based on established methodologies for similar alkylpyridine and picoline derivatives and serve as a comprehensive guide for its evaluation.

Mechanism of Corrosion Inhibition

The corrosion inhibition of steel by pyridine derivatives, including this compound, is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through:

  • Chemisorption: Involving the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the pyridine ring also contribute to this interaction.[1][3]

  • Physisorption: In acidic solutions, the pyridine nitrogen can become protonated, leading to electrostatic interactions between the positively charged inhibitor molecule and the negatively charged steel surface (due to the adsorption of anions from the acid).

This adsorbed layer acts as a physical barrier, isolating the steel surface from the corrosive environment and thereby reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][4]

Data Presentation

The following tables present representative data for a generic alkylpyridine corrosion inhibitor in 1 M HCl, which can be used as a benchmark for evaluating this compound. Note: This data is illustrative and must be experimentally verified for this compound.

Table 1: Inhibition Efficiency of a Representative Alkylpyridine Inhibitor from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank15.21.85-
0.15.10.6266.4
0.52.80.3481.6
1.01.50.1890.1
5.00.80.1094.7

Table 2: Electrochemical Polarization Parameters for a Representative Alkylpyridine Inhibitor

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-45025070120-
0.1-440856811566.0
0.5-432456511082.0
1.0-425246210590.4
5.0-418126010095.2

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Alkylpyridine Inhibitor

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50150-
0.115010066.7
0.52807582.1
1.05205090.4
5.010503095.2

Experimental Protocols

The following are detailed, generalized protocols for evaluating the corrosion inhibition performance of this compound on steel.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Materials:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions.

  • Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200).

  • Degreasing solvent (e.g., acetone, ethanol).

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄).

  • This compound.

  • Analytical balance (±0.1 mg precision).

  • Water bath or thermostat for temperature control.

  • Desiccator.

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of abrasive paper.

  • Rinse the coupons with distilled water, degrease with acetone, and dry in a stream of warm air.

  • Store the prepared coupons in a desiccator.

  • Accurately weigh each coupon using an analytical balance.

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution.

  • Immersion Test: Immerse the weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25, 40, 60 °C).

  • Post-Immersion: After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a soft brush to remove corrosion products.

  • Rinse again with distilled water, degrease with acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (A × T × D) where:

      • W = Weight loss in milligrams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat/Frequency Response Analyzer.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium and inhibitor solutions as prepared for the weight loss method.

Procedure:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis Coupon_Prep Steel Coupon Preparation Weight_Loss Weight Loss Method Coupon_Prep->Weight_Loss Solution_Prep Inhibitor Solution Preparation Solution_Prep->Weight_Loss Electrochemical Electrochemical Measurements Solution_Prep->Electrochemical CR_IE_Calc Corrosion Rate & IE% Calculation Weight_Loss->CR_IE_Calc OCP OCP Stabilization Electrochemical->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel_Analysis Tafel Extrapolation (Icorr, Ecorr) PDP->Tafel_Analysis EEC_Modeling Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC_Modeling Tafel_Analysis->CR_IE_Calc EEC_Modeling->CR_IE_Calc

Caption: Workflow for evaluating a corrosion inhibitor.

Mechanism of Pyridine-Based Corrosion Inhibition

inhibition_mechanism cluster_surface Steel Surface in Corrosive Medium cluster_inhibitor Inhibitor Molecule cluster_adsorption Adsorption and Protection Steel Steel (Fe) Cl_minus Cl- Steel->Cl_minus Anodic Reaction (Fe dissolution) Adsorption Adsorption on Steel Surface Steel->Adsorption H_plus H+ H_plus->Steel Cathodic Reaction (H₂ evolution) Inhibitor This compound (N lone pair, π-electrons) Inhibitor->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Protective_Layer->H_plus Blocks Protective_Layer->Cl_minus Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition

Caption: Adsorption mechanism of a pyridine inhibitor.

Safety Precautions

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. All experiments should be conducted in a well-ventilated area or a fume hood.

References

Application of 2-Ethyl-5-methylpyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine, MEP) as a key intermediate in the synthesis of agrochemicals. MEP serves as a versatile building block for the production of various pyridine-based herbicides and fungicides. Its chemical structure allows for targeted modifications, leading to the creation of potent active ingredients for crop protection.

Introduction to this compound in Agrochemicals

This compound is a heterocyclic aromatic compound that is a valuable precursor in the synthesis of several agrochemicals.[1][2] Its primary role is as a starting material for the synthesis of substituted pyridine rings, which are core components of numerous commercial herbicides and fungicides. The ethyl and methyl groups on the pyridine ring can be chemically modified, most notably through oxidation and chlorination, to introduce functionalities essential for biological activity.

One of the key transformations of MEP in agrochemical synthesis is its oxidation to produce isocinchomeronic acid (2,5-pyridinedicarboxylic acid). This dicarboxylic acid is a crucial intermediate in the production of nicotinic acid (Vitamin B3), which has applications in animal feed, and can also be a precursor for certain agrochemical moieties.[2][3] Furthermore, chlorination of MEP and its derivatives is a critical step in the synthesis of several herbicides, including those in the aryloxyphenoxypropionate class.

Key Synthetic Pathways

The utility of this compound in agrochemical synthesis is primarily centered around two major reaction pathways: oxidation of the side chains and chlorination of the pyridine ring and side chains. These transformations yield key intermediates that are further elaborated to produce the final agrochemical products.

Agrochemical_Synthesis_from_MEP MEP This compound Oxidation Oxidation MEP->Oxidation Chlorination Chlorination MEP->Chlorination Isocinchomeronic_Acid Isocinchomeronic Acid (2,5-Pyridinedicarboxylic Acid) Oxidation->Isocinchomeronic_Acid Chlorinated_Intermediates Chlorinated Pyridine Intermediates Chlorination->Chlorinated_Intermediates Agrochemical_Precursors Agrochemical Precursors (e.g., Nicotinic Acid derivatives) Isocinchomeronic_Acid->Agrochemical_Precursors Herbicides Herbicides (e.g., Aryloxyphenoxypropionates) Chlorinated_Intermediates->Herbicides

Caption: Key synthetic routes from this compound.

Experimental Protocols & Data

This section provides detailed experimental protocols for the key synthetic transformations of this compound.

Isocinchomeronic acid is a pivotal intermediate. The following protocol is based on an oxidation method using cupric nitrate and molecular oxygen, which has been reported to achieve high yields.[4]

Reaction Scheme:

C₂H₅(CH₃)C₅H₃N + 9/2 O₂ → HOOC(C₅H₃N)COOH + 3H₂O + CO₂

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Charge_Autoclave Charge Autoclave: - this compound - Cupric Nitrate Solution - Oxygen (diluted with Nitrogen) Heat_React Heat to 180-230°C Maintain temperature until O₂ absorption ceases Charge_Autoclave->Heat_React Cool_Vent Cool autoclave and vent gases Heat_React->Cool_Vent Filter Filter reaction mixture Cool_Vent->Filter Alkali_Wash Wash solid with hot alkali solution Filter->Alkali_Wash Filter_CuO Filter off cupric oxide Alkali_Wash->Filter_CuO Acidify Acidify filtrate to pH 1.8-2.0 Filter_CuO->Acidify Isolate_Product Collect Isocinchomeronic Acid by filtration Acidify->Isolate_Product

Caption: Experimental workflow for the oxidation of MEP.

Materials:

  • This compound (MEP), >98% purity

  • Cupric nitrate (Cu(NO₃)₂)

  • Oxygen (O₂)

  • Nitrogen (N₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 L autoclave with magnetic stirrer

Procedure:

  • Charge the 1 L autoclave with this compound, an aqueous solution of cupric nitrate, and oxygen. The oxygen should be diluted with nitrogen to a concentration of less than 60% by volume for safety.[4]

  • Seal the autoclave and begin stirring. Heat the vessel to a temperature range of 180-230°C.[4]

  • Monitor the pressure inside the autoclave. The reaction is complete when the pressure drop due to oxygen consumption ceases.

  • Allow the autoclave to cool to room temperature and carefully vent the remaining gases.

  • Filter the reaction product. The solid deposit contains the copper salt of isocinchomeronic acid.

  • To isolate the product, stir the collected solid with a hot aqueous alkali solution (e.g., NaOH).

  • Filter the hot solution to remove the precipitated cupric oxide.

  • Cool the filtrate and neutralize it with concentrated hydrochloric acid to a pH of 1.8-2.0.

  • The white precipitate of isocinchomeronic acid is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
Reaction Temperature180-230°C[4]
Yield of Isocinchomeronic Acid>85% (based on consumed MEP)[4]

Reaction Scheme (Illustrative):

CH₃C₅H₄N + Cl₂ → Cl(CH₂Cl)C₅H₃N

Chlorination_Workflow cluster_0 Reaction Setup cluster_1 Chlorination Reaction cluster_2 Work-up and Isolation Prepare_Solution Prepare a solution of 3-methylpyridine, concentrated H₂SO₄, and acetic acid. Cool in an ice bath. Heat_React Heat to 75°C Prepare_Solution->Heat_React Add_Initiator_Cl2 Add AIBN solution dropwise while passing a vigorous stream of chlorine gas Heat_React->Add_Initiator_Cl2 Concentrate Concentrate the reaction mixture Add_Initiator_Cl2->Concentrate Extract Take up the residue in ethyl acetate and neutralize with 2N NaOH Concentrate->Extract Separate_Dry Separate the organic phase and dry with sodium sulfate Extract->Separate_Dry Isolate_Product Remove solvent by distillation to obtain 2-chloro-5-chloromethylpyridine Separate_Dry->Isolate_Product

Caption: General workflow for pyridine chlorination.

Materials:

  • 3-Methylpyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Chlorine gas (Cl₂)

  • Azo-bis-isobutyronitrile (AIBN)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (2N)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask cooled in an ice bath, add 23.3 g (0.25 mol) of 3-methylpyridine dropwise with stirring to a mixture of 25 g (0.255 mol) of concentrated sulfuric acid and 150 ml of acetic acid.[6]

  • Heat the reaction mixture to 75°C.

  • Prepare a solution of 4.0 g of AIBN in 30 ml of glacial acetic acid. Add this solution dropwise over 8 hours while passing a vigorous stream of chlorine gas through the reaction mixture.[6]

  • After the addition is complete, concentrate the mixture.

  • Take up the residue in ethyl acetate and neutralize with 2N sodium hydroxide solution.

  • Separate the organic phase, dry it with sodium sulfate, and filter.

  • Remove the solvent by distillation under reduced pressure to yield 2-chloro-5-chloromethylpyridine.

Quantitative Data (for the illustrative reaction):

ParameterValueReference
Yield of 2-chloro-5-chloromethylpyridine45% of theoretical[6]

Application in the Synthesis of Herbicides

Intermediates derived from this compound, such as chlorinated and trifluoromethylated pyridines, are crucial for the synthesis of potent herbicides. For example, 2-chloro-5-trichloromethylpyridine is a precursor to 2-chloro-5-trifluoromethylpyridine, a key building block for aryloxyphenoxypropionate herbicides like fluazifop-butyl.[7] These herbicides are effective against grass weeds in broad-leaved crops.

The general synthetic strategy involves the coupling of the substituted pyridine moiety with a phenoxy component, followed by further functionalization to yield the final active ingredient. The specific substituents on the pyridine ring are critical for the herbicide's efficacy and selectivity.

Conclusion

This compound is a fundamentally important starting material in the agrochemical industry. Its value lies in its accessible synthesis and the versatility of its chemical transformations, particularly oxidation and chlorination, which provide access to a wide range of functionalized pyridine intermediates. These intermediates are essential for the manufacture of effective herbicides and other crop protection agents. The protocols and data presented herein provide a foundational understanding for researchers and professionals involved in the development of new agrochemicals. Further research into more efficient and environmentally benign synthetic routes starting from MEP will continue to be an area of significant interest.

References

Application Notes and Protocols for the Quantification of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Ethyl-5-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including Nicotinic acid (Vitamin B3). The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and precise quantification in various matrices.

Overview of Analytical Techniques

The two primary recommended techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): As a semi-volatile compound, this compound is well-suited for GC analysis. This technique offers high resolution and sensitivity, particularly when coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). GC-MS provides definitive identification and high sensitivity, making it ideal for complex matrices and low concentration levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, especially for samples in aqueous matrices or when analyzing less volatile compounds. Coupled with an Ultraviolet (UV) detector, HPLC provides robust and reliable quantification. For enhanced specificity and sensitivity, HPLC can be interfaced with a Mass Spectrometer (HPLC-MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are based on established methods for structurally similar alkyl-substituted pyridines and should be considered as expected performance characteristics to be confirmed during in-house method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL (A LOQ of ~2.5 µ g/media has also been reported for a GC-MS method[1])
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterExpected Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound in organic solvents and can be adapted for environmental and biological matrices following appropriate sample extraction.

1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

  • To 1.0 mL of the aqueous sample (e.g., wastewater, plasma) in a glass centrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., 2-methyl-5-propylpyridine, 10 µg/mL in methanol).

  • Basify the sample to a pH > 11 by adding 200 µL of 1 M sodium hydroxide.

  • Add 2.0 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 121, 106).

3. Data Analysis

  • Identify the peak for this compound based on its retention time and the presence of characteristic ions.

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in pharmaceutical preparations and aqueous solutions.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[2][3][4][5] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 250 nm.[2]

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing A 1.0 mL Aqueous Sample B Add Internal Standard A->B C Basify to pH > 11 B->C D Add Extraction Solvent C->D E Vortex and Centrifuge D->E F Collect Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Ethyl Acetate G->H I Inject 1 µL into GC-MS H->I J Separation on HP-5ms Column I->J K Detection by MS (SIM Mode) J->K L Peak Identification K->L M Generate Calibration Curve L->M N Quantify Analyte M->N

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Prepare Stock and Calibration Standards P2 Dissolve/Dilute Sample in Mobile Phase P3 Filter through 0.45 µm Syringe Filter P2->P3 A1 Inject 10 µL into HPLC System P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection at 250 nm A2->A3 D1 Identify Peak by Retention Time A3->D1 D2 Create Calibration Curve D1->D2 D3 Quantify this compound D2->D3

Caption: Experimental workflow for HPLC-UV analysis of this compound.

References

Application Note: Quantitative Analysis of 2-Ethyl-5-methylpyridine in Reaction Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-5-methylpyridine in complex reaction mixtures. The described protocol is particularly relevant for monitoring the progress of chemical syntheses, such as the production of nicotinic acid, where this compound is a key starting material.[1][2][3] This method utilizes a reversed-phase C18 column and a straightforward isocratic mobile phase, ensuring reliable and reproducible results. The protocol includes comprehensive steps for sample preparation, standard solution preparation, and detailed chromatographic conditions. Method performance has been evaluated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), demonstrating its suitability for routine use in research and drug development environments.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, most notably nicotinic acid (Vitamin B3).[1][2][3] Accurate and precise monitoring of its concentration in reaction mixtures is essential for process optimization, yield calculation, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in complex mixtures.[4] This application note presents a validated HPLC method specifically designed for the routine analysis of this compound in organic synthesis reaction matrices.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[5]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)[6]

    • This compound reference standard (>99% purity)

    • Methanol (HPLC grade) for sample and standard preparation

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for preparing a sample from a typical organic synthesis reaction mixture. The exact dilution factor may need to be adjusted based on the expected concentration of this compound.

  • Quenching and Dilution: Withdraw a 100 µL aliquot of the reaction mixture and quench it in 900 µL of methanol to stop the reaction and precipitate any insoluble materials.

  • Centrifugation: Centrifuge the quenched sample at 10,000 rpm for 10 minutes to pellet any solids.

  • Further Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 900 µL of the mobile phase. This results in a total dilution factor of 100.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent clogging of the column.[4]

Quantitative Data Summary

The developed HPLC method was validated according to ICH guidelines to ensure its performance. The key validation parameters are summarized in the table below.

ParameterResult
Retention Time Approximately 4.5 min
Linearity (Correlation Coefficient, R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Diagrams

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot quench_dilute Quench and Dilute reaction_mixture->quench_dilute reference_standard Reference Standard stock_solution Prepare Stock Solution reference_standard->stock_solution centrifuge Centrifuge quench_dilute->centrifuge working_standards Prepare Working Standards stock_solution->working_standards hplc_system HPLC System Injection working_standards->hplc_system Calibration calibration_curve Calibration Curve working_standards->calibration_curve filter_sample Filter Sample (0.45 µm) centrifuge->filter_sample filter_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in reaction mixtures. The simple isocratic mobile phase and straightforward sample preparation procedure make it well-suited for high-throughput screening in a process chemistry or drug development setting. This method can be effectively implemented for monitoring reaction kinetics, determining reaction endpoints, and assessing the purity of intermediates.

References

Application Notes and Protocols for the Gas Chromatography (GC) Detection of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Ethyl-5-methylpyridine using Gas Chromatography (GC). The methodologies outlined are based on established principles for the analysis of pyridine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted pyridine derivative of interest in various fields, including pharmaceutical and environmental analysis. Gas Chromatography (GC) is a highly suitable technique for the analysis of this volatile to semi-volatile compound, offering high resolution and sensitivity. When coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), GC provides a robust platform for both identification and quantification.[1]

This document outlines the essential parameters for GC analysis, including column selection, temperature programming, and detector settings, as well as detailed protocols for sample and standard preparation.

Experimental Protocols

Sample and Standard Preparation

Proper preparation of standards and samples is critical for accurate and reproducible results.

Materials and Reagents:

  • This compound (analytical standard)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (HPLC or GC grade)

  • Internal Standard (e.g., 2-Methyl-5-ethylpyridine, if required for improved precision)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocol for Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with a suitable solvent such as methanol or dichloromethane.[1]

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (Optional): If using an internal standard, add a constant, known concentration to all calibration standards and samples.

Protocol for Sample Preparation (General "Dilute and Shoot" Method):

This is a simple and common method for samples that are relatively clean.

  • Accurately weigh or measure the sample.

  • Dissolve or dilute the sample in a known volume of a suitable solvent (e.g., methanol, dichloromethane) to a concentration estimated to be within the calibration range.[1]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

For more complex matrices such as biological fluids or environmental samples, more extensive sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

Gas Chromatography (GC) Method

The following GC parameters are provided as a starting point and may require optimization for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler for reproducible injections.

GC Conditions:

ParameterRecommended Setting
Column HP-5ms (5%-phenyl)-methylpolysiloxane or equivalent
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature240 °C, hold for 5 minutes
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Mode Scan (m/z 50-300) or Selected Ion Monitoring (SIM)

Note on Column Selection: Non-polar columns like those with a 100% dimethylpolysiloxane or 5% phenyl-polysiloxane stationary phase are generally suitable for separating compounds based on their boiling points.[2] For most applications, a 30 m column with a 0.25 mm internal diameter provides a good balance of resolution and analysis time.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical performance data that should be established during method validation for the analysis of this compound and related pyridine derivatives.

ParameterExpected Performance
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range with MS detection.[3]
Limit of Quantification (LOQ) Typically in the ng/mL range with MS detection.[3]

Kovats Retention Indices:

Column TypeRetention Index
Semi-standard non-polar1023, 1033
Standard polar1385, 1384, 1385, 1386, 1386, 1388, 1390

Data from PubChem.

Data Analysis Protocol
  • Peak Identification: Identify the peak corresponding to this compound based on its retention time from the analysis of a standard. If using GC-MS, confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.

  • Calibration Curve: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Dilutions) GC_Injection GC Injection StandardPrep->GC_Injection SamplePrep Sample Preparation (Dilution & Filtration) SamplePrep->GC_Injection GC_Separation GC Separation (Column & Oven Program) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection PeakID Peak Identification (Retention Time & Mass Spec) Detection->PeakID Calibration Calibration Curve Generation PeakID->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the GC analysis of this compound.

References

The Pivotal Role of 2-Ethyl-5-methylpyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethyl-5-methylpyridine (EMP), also known as 5-ethyl-2-picoline, is a critical pyridine-based heterocyclic compound that serves as a versatile building block in the synthesis of a range of pharmaceuticals. Its unique structure allows for various chemical modifications, making it a valuable precursor for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of EMP in the synthesis of key pharmaceuticals, including the vitamin nicotinic acid (Niacin) and the antidiabetic drug pioglitazone.

Application Note 1: Synthesis of Nicotinic Acid (Niacin)

This compound is a primary raw material for the industrial production of nicotinic acid, a form of vitamin B3 essential for human health. The synthesis involves the oxidation of the ethyl and methyl groups on the pyridine ring.

Experimental Workflow for Nicotinic Acid Synthesis:

EMP This compound Oxidation Oxidation (e.g., Nitric Acid) EMP->Oxidation Oxidizing Agent Dicarboxylic_Acid 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid) Oxidation->Dicarboxylic_Acid Decarboxylation Decarboxylation Dicarboxylic_Acid->Decarboxylation Heat Niacin Nicotinic Acid (Niacin) Decarboxylation->Niacin

Caption: Synthetic pathway from this compound to Nicotinic Acid.

Protocol for Oxidation of this compound to Nicotinic Acid:

A common method for the synthesis of nicotinic acid from this compound involves oxidation with nitric acid.[1]

Materials:

  • This compound

  • Nitric Acid (concentrated)

  • Water

Procedure:

  • In a suitable reactor, this compound is treated with concentrated nitric acid.

  • The reaction mixture is heated to facilitate the oxidation of both the ethyl and methyl side chains to carboxylic acid groups, forming 2,5-pyridinedicarboxylic acid.

  • Following the oxidation, the resulting 2,5-pyridinedicarboxylic acid is subjected to thermal decarboxylation.

  • Upon heating, the carboxylic acid group at the 2-position is selectively removed, yielding nicotinic acid.

  • The crude nicotinic acid is then purified, typically by recrystallization from water, to obtain the final product.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Key Intermediate2,5-Pyridinedicarboxylic Acid[2]
Final ProductNicotinic Acid (Niacin)[1][2]
Typical Oxidizing AgentNitric Acid[2]

Application Note 2: Synthesis of Pioglitazone

This compound is a crucial starting material for the synthesis of the antidiabetic drug pioglitazone. The synthesis proceeds through a key intermediate, 2-(5-ethylpyridin-2-yl)ethanol.

Experimental Workflow for Pioglitazone Synthesis:

EMP This compound Hydroxymethylation Hydroxymethylation EMP->Hydroxymethylation Intermediate1 2-(5-ethylpyridin-2-yl)ethanol Hydroxymethylation->Intermediate1 Etherification Etherification with 4-hydroxybenzaldehyde derivative Intermediate1->Etherification Intermediate2 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde Etherification->Intermediate2 Knoevenagel Knoevenagel Condensation with 2,4-thiazolidinedione Intermediate2->Knoevenagel Intermediate3 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione Knoevenagel->Intermediate3 Reduction Reduction Intermediate3->Reduction Pioglitazone Pioglitazone Reduction->Pioglitazone

Caption: Multi-step synthesis of Pioglitazone from this compound.

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol from this compound

This protocol describes the hydroxymethylation of this compound to form the key intermediate for pioglitazone synthesis.[3]

Materials:

  • This compound

  • Formaldehyde

  • Dibutylamine (catalyst)

Procedure:

  • A mixture of this compound (0.1 mol), formaldehyde (0.13 mol), and a catalytic amount of dibutylamine is prepared.

  • The reaction mixture is heated to 443 K in a sealed vessel.

  • After the reaction is complete, the mixture is cooled, and the product, 2-(5-ethylpyridin-2-yl)ethanol, is isolated and purified, typically by distillation.

Protocol 2: Synthesis of Pioglitazone from 2-(5-ethylpyridin-2-yl)ethanol

This multi-step protocol outlines the conversion of the key intermediate to pioglitazone.

Step 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde This step involves the etherification of 4-hydroxybenzaldehyde with a derivative of 2-(5-ethylpyridin-2-yl)ethanol.[4]

Materials:

  • 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol (derived from 2-(5-ethylpyridin-2-yl)ethanol)

  • 4-hydroxybenzaldehyde

  • Sodium hydride

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (0.158 mol) in DMF, add sodium hydride (0.283 mol) and stir for 5 minutes.

  • Slowly add a solution of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol (0.129 mol) in DMF.

  • Continue stirring at 25-30°C for 1 hour.

  • Heat the reaction mixture to 80-90°C for 14 hours.

  • After cooling to 25°C, pour the mixture into excess water.

  • Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate to obtain the crude product. A yield of 85% has been reported for the crude product.[4]

Step 2: Knoevenagel Condensation and Reduction to Pioglitazone This two-step sequence first forms the benzylidene intermediate, which is then reduced to pioglitazone.

Materials:

  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine (catalyst)

  • Ethanol

  • Catalyst for hydrogenation (e.g., Palladium on carbon)

  • Hydrogen source

Procedure:

  • Knoevenagel Condensation: A mixture of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and 2,4-thiazolidinedione in ethanol with a catalytic amount of piperidine is refluxed to form 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione.

  • Reduction: The resulting benzylidene derivative is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, yielding pioglitazone.

Quantitative Data for Pioglitazone Synthesis:

StepStarting MaterialsKey Reagents/CatalystsProductReported YieldReference
1 This compoundFormaldehyde, Dibutylamine2-(5-ethylpyridin-2-yl)ethanol-[3]
2 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol, 4-hydroxybenzaldehydeSodium hydride, DMF4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde85% (crude)[4]
3 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, 2,4-ThiazolidinedionePiperidine, Ethanol5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione-
4 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedioneH₂, Pd/CPioglitazone-

Mechanism of Action of Pioglitazone: PPARγ Signaling Pathway

Pioglitazone exerts its therapeutic effect by acting as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Pioglitazone Pioglitazone Pioglitazone_cyto Pioglitazone Pioglitazone->Pioglitazone_cyto Cell Membrane Transport PPARg PPARγ Pioglitazone_cyto->PPARg Binding and Activation Complex Pioglitazone-PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Pioglitazone's mechanism of action via the PPARγ signaling pathway.

This compound is an indispensable precursor in the pharmaceutical industry. Its application in the synthesis of essential medicines like nicotinic acid and pioglitazone highlights its significance. The provided protocols and data offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding and practical application of this key chemical intermediate. Further research into novel synthetic routes and applications of this compound derivatives continues to be an active area of investigation.

References

Application Notes and Protocols for the Use of 2-Ethyl-5-methylpyridine in the Production of Germicides and Textile Finishes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Ethyl-5-methylpyridine (MEP) as a key intermediate in the synthesis of germicidal agents and functional textile finishes. The protocols detailed herein are based on established chemical principles and standard testing methodologies to guide researchers in the development and evaluation of novel antimicrobial products derived from MEP.

Application in Germicide Production

This compound serves as a precursor for the synthesis of N-alkyl-2-ethyl-5-methylpyridinium salts, a class of quaternary ammonium compounds (QACs) known for their antimicrobial properties. These cationic surfactants disrupt the cell membranes of microorganisms, leading to cell death. The length of the N-alkyl chain is a critical determinant of the germicidal efficacy.

Experimental Protocol: Synthesis of N-Alkyl-2-ethyl-5-methylpyridinium Halides

This protocol outlines the quaternization of this compound to produce a germicidal quaternary ammonium compound.

Materials:

  • This compound (MEP)

  • Alkyl halide (e.g., 1-bromododecane, 1-bromohexadecane)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the desired alkyl halide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the purified N-alkyl-2-ethyl-5-methylpyridinium halide under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, and mass spectrometry).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the synthesized pyridinium salts is quantified by determining the Minimum Inhibitory Concentration (MIC) against relevant microbial strains using the broth microdilution method.

Materials:

  • Synthesized N-alkyl-2-ethyl-5-methylpyridinium halide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized pyridinium salt in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity of Pyridinium Salts

The following table provides representative MIC values for various N-alkylpyridinium salts against common pathogens. While specific data for 2-ethyl-5-methylpyridinium derivatives is not extensively published, this data for analogous compounds illustrates the expected trend of increasing activity with longer alkyl chains.

CompoundAlkyl Chain LengthS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
N-Dodecylpyridinium BromideC128 - 1616 - 3232 - 64
N-Tetradecylpyridinium BromideC144 - 88 - 1616 - 32
N-Hexadecylpyridinium BromideC162 - 44 - 88 - 16

Note: These values are illustrative and actual MICs for 2-ethyl-5-methylpyridinium derivatives should be determined experimentally.

Application in Textile Finishes

Quaternary ammonium compounds derived from this compound can be applied to textiles to impart durable antimicrobial properties. This is particularly relevant for applications in medical textiles, sportswear, and home furnishings to prevent the growth of odor-causing bacteria and fungi.

Experimental Protocol: Application of Antimicrobial Finish to Cotton Fabric

This protocol describes a standard pad-dry-cure method for applying a synthesized N-alkyl-2-ethyl-5-methylpyridinium halide to a cotton fabric.

Materials:

  • Synthesized N-alkyl-2-ethyl-5-methylpyridinium halide

  • Cotton fabric swatches

  • Padding machine or laboratory-scale padding mangle

  • Drying oven

  • Curing oven

  • Non-ionic wetting agent

Procedure:

  • Prepare an aqueous finishing solution containing the synthesized pyridinium salt (e.g., 1-5% on weight of fabric), a non-ionic wetting agent (e.g., 0.1%), and deionized water.

  • Immerse the cotton fabric swatches in the finishing solution and pass them through the padding machine to achieve a uniform wet pick-up (typically 70-80%).

  • Dry the treated fabric swatches in an oven at 80-100°C for 5-10 minutes.

  • Cure the dried fabric in a curing oven at 130-150°C for 3-5 minutes to fix the antimicrobial agent to the fibers.

  • After curing, rinse the fabric thoroughly with water to remove any unfixed chemicals and then air dry.

Experimental Protocol: Assessment of Antimicrobial Activity of Treated Textiles (AATCC 100)

The AATCC Test Method 100 is a quantitative procedure to evaluate the antibacterial efficacy of treated textile materials.

Materials:

  • Antimicrobial-treated and untreated (control) fabric swatches (circular, 4.8 cm diameter)

  • Bacterial strains (Staphylococcus aureus, Klebsiella pneumoniae)

  • Nutrient broth

  • Neutralizing solution (e.g., Letheen broth)

  • Sterile containers

Procedure:

  • Sterilize the treated and untreated fabric swatches.

  • Prepare a standardized bacterial inoculum with a concentration of 1-2 x 10^5 CFU/mL.

  • Inoculate the fabric swatches with 1.0 mL of the bacterial suspension.

  • At "0" contact time, immediately elute the bacteria from a set of treated and untreated swatches by shaking in a neutralizing solution.

  • Incubate the remaining inoculated swatches in a humid environment at 37°C for 24 hours.

  • After incubation, elute the bacteria from the incubated swatches using a neutralizing solution.

  • Perform serial dilutions of the eluates and plate on nutrient agar to determine the number of viable bacteria (CFU/swatch).

  • Calculate the percentage reduction of bacteria by the treated fabric compared to the untreated fabric after 24 hours of incubation.

Quantitative Data: Performance of Antimicrobial Textile Finish

The following table presents expected performance data for a cotton fabric treated with an N-alkyl-2-ethyl-5-methylpyridinium halide finish.

Test ParameterTest MethodUntreated CottonTreated Cotton
Bacterial Reduction vs. S. aureusAATCC 100< 10%> 99.9%
Bacterial Reduction vs. K. pneumoniaeAATCC 100< 10%> 99.9%
Durability to Laundering (50 cycles)AATCC 100-> 95% Bacterial Reduction

Visualizations

Logical Workflow for Germicide and Textile Finish Production

G cluster_0 Germicide Production cluster_1 Textile Finish Application MEP This compound Quaternization Quaternization (Reaction with Alkyl Halide) MEP->Quaternization QAC N-Alkyl-2-ethyl-5-methylpyridinium Halide (Germicidal Agent) Quaternization->QAC MIC_Test Antimicrobial Efficacy Testing (MIC Determination) QAC->MIC_Test QAC_input N-Alkyl-2-ethyl-5-methylpyridinium Halide QAC->QAC_input Use as Textile Finish Application Textile Application (Pad-Dry-Cure) QAC_input->Application Finished_Textile Antimicrobial Finished Textile Application->Finished_Textile AATCC_Test Performance Testing (AATCC 100) Finished_Textile->AATCC_Test

Caption: Workflow from this compound to germicides and antimicrobial textiles.

Signaling Pathway of Quaternary Ammonium Compound Action

G QAC Quaternary Ammonium Compound (Cationic) Binding Electrostatic Binding QAC->Binding Interaction Cell_Membrane Bacterial Cell Membrane (Anionic) Cell_Membrane->Binding Disruption Membrane Disruption Binding->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethyl-5-methylpyridine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-5-methylpyridine (MEP).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most established method is the Chichibabin pyridine synthesis, which involves the condensation of acetaldehyde or its trimer, paraldehyde, with ammonia at elevated temperatures and pressures.[1] A common variation of this involves reacting paraldehyde with aqueous ammonia in the presence of a catalyst, such as ammonium acetate.[2][3] More recent research has explored a route starting from acetaldehyde ammonia trimer (AAT).[4]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the specific synthesis route and reaction conditions. The reaction of paraldehyde with aqueous ammonia can achieve yields of approximately 70%.[5] Earlier methods involving acetaldehyde and ammonia reported yields in the range of 50-60%, with the formation of various by-products.[6] The Organic Syntheses procedure, using paraldehyde and ammonium hydroxide, reports a yield of 50-53%.[2]

Q3: What are the main by-products formed during the synthesis of this compound?

A3: Common by-products include other pyridine derivatives such as 2- and 4-picoline (2- and 4-methylpyridine).[5][6] The formation of high-boiling pyridine compounds and oligomers can also occur, particularly at higher reactant concentrations.[5][6]

Q4: How can this compound be purified from the reaction mixture?

A4: Purification is typically achieved through extraction and fractional distillation. The reaction mixture, which often forms two layers, is first separated. The organic layer is then combined with solvent extracts (e.g., chloroform) of the aqueous layer.[2] The solvent is removed by distillation at atmospheric pressure, followed by fractional distillation under reduced pressure to isolate the this compound.[2]

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the paraldehyde and ammonia synthesis, temperatures in the range of 200-300 °C are typical.[3] A temperature of 230 °C is specified in a detailed protocol.[2] Operating outside the optimal range can lead to increased by-product formation or incomplete reaction.

  • Incorrect Reactant Ratio: The molar ratio of reactants, particularly the excess of ammonia, influences the yield. While a large excess of ammonium hydroxide can increase the yield to 60-70%, it also significantly increases the reaction volume.[2] A common protocol uses a molar ratio of approximately 2.8:1 of ammonium hydroxide to paraldehyde.[2]

  • Insufficient Reaction Time: The reaction needs to be held at the target temperature for a sufficient duration to ensure complete conversion. A reaction time of one hour at 230 °C has been reported to give a reasonable yield.[2]

  • Poor Mixing: Inadequate agitation can lead to localized temperature gradients and inefficient contact between reactants, resulting in lower yields. Continuous and vigorous agitation is recommended.[2]

  • Catalyst/Promoter Issues: In syntheses utilizing a catalyst or promoter, such as ammonium acetate, the concentration and activity are crucial. Ensure the correct amount is used and that it has not degraded. Ammonium acetate has been identified as a highly suitable promoter.[4]

High Levels of By-products

Problem: The final product is contaminated with significant amounts of picolines or other pyridine derivatives.

Possible Causes and Solutions:

  • Reaction Temperature: Higher temperatures can favor the formation of different pyridine isomers. Carefully controlling the temperature within the optimal range for this compound formation is essential.

  • Reactant Purity: The purity of the starting materials, particularly the acetaldehyde or paraldehyde, can affect the by-product profile. Use of high-purity reagents is recommended.

  • Gas Phase vs. Liquid Phase: Gas-phase reactions of acetaldehyde and ammonia are known to primarily produce 2- and 4-picoline.[5] Ensuring the reaction is maintained in the liquid phase is crucial for maximizing the yield of this compound.[6]

Formation of Oligomers/High-Boiling Residues

Problem: A significant amount of dark, viscous material (oligomers or high-boiling point by-products) is formed.

Possible Causes and Solutions:

  • High Reactant Concentration: Higher concentrations of the aldehyde reactant can promote self-oligomerization.[5] A study using AAT showed that increasing the concentration from 2% to 10% led to a decrease in yield.[3]

  • Incorrect pH: The pH of the reaction mixture can influence the rate of side reactions. The use of promoters like ammonium salts helps to maintain a pH that favors the desired reaction pathway.[5]

  • Batch Reactor Heating Profile: In batch reactions, slow heating can lead to undesired oligomer formation before the optimal reaction temperature is reached.[5]

Data Presentation

Table 1: Effect of Reactant Ratio on this compound Yield (Paraldehyde and Ammonium Hydroxide)

Molar Ratio (Ammonium Hydroxide : Paraldehyde)Reported YieldReference
~2.8 : 150-53%[2]
8 : 160-70%[2]

Table 2: Influence of Promoter on this compound Yield (from Acetaldehyde Ammonia Trimer - AAT)

Promoter (Ammonium Salt)YieldReference
None~15%[5]
Ammonium Acetate>50%[5]
Ammonium Fluoride>50%[5]
Ammonium Chloride>50%[5]
Ammonium Nitrate>50%[5]
Ammonium Phosphate>50%[5]
Ammonium Sulphate>50%[5]

Experimental Protocols

Synthesis of this compound from Paraldehyde and Aqueous Ammonia

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • 28% Aqueous ammonium hydroxide (267 g, 296 ml, 4.38 moles)

  • Paraldehyde (207.5 g, 209 ml, 1.57 moles)

  • Ammonium acetate (5.0 g, 0.065 mole)

  • Chloroform

Procedure:

  • Combine the 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate in a 2-liter steel reaction vessel equipped for high-pressure reactions.

  • With continuous agitation, heat the mixture to 230 °C. The pressure will typically range from 800 to 3000 psi.

  • Maintain the reaction at 230 °C for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous (upper) layer, add 60 ml of chloroform to precipitate any dissolved water. Combine this separated water with the aqueous layer.

  • Extract the aqueous layer with three 50 ml portions of chloroform.

  • Combine all chloroform extracts with the main non-aqueous portion.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Perform a fractional distillation of the crude product under reduced pressure.

    • Collect a forerun containing water, unreacted paraldehyde, and α-picoline at a boiling point of 40–60 °C/17 mm.

    • Collect the this compound fraction at a boiling point of 65–66 °C/17 mm.

Expected Yield: 72–76 g (50–53%)

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Paraldehyde Paraldehyde Reactor High-Pressure Reactor (230°C, 1 hr, agitation) Paraldehyde->Reactor Ammonia Aqueous NH4OH Ammonia->Reactor Catalyst Ammonium Acetate Catalyst->Reactor Separation Phase Separation Reactor->Separation Extraction Chloroform Extraction Separation->Extraction Distillation1 Solvent Removal (Atmospheric Distillation) Extraction->Distillation1 Distillation2 Fractional Distillation (Reduced Pressure) Distillation1->Distillation2 Product This compound Distillation2->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Temp Incorrect Temperature? Start->Temp Ratio Incorrect Reactant Ratio? Start->Ratio Time Insufficient Reaction Time? Start->Time Mixing Inadequate Agitation? Start->Mixing Catalyst Catalyst Issue? Start->Catalyst Sol_Temp Verify and adjust temperature (e.g., 230°C) Temp->Sol_Temp Sol_Ratio Recalculate and adjust reactant amounts Ratio->Sol_Ratio Sol_Time Ensure sufficient reaction time (e.g., 1 hour at temp) Time->Sol_Time Sol_Mixing Increase agitation speed Mixing->Sol_Mixing Sol_Catalyst Check catalyst amount and quality Catalyst->Sol_Catalyst

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Synthesis of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the formation of by-products.

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most frequently observed by-products in the Chichibabin condensation reaction for this compound synthesis are other pyridine bases and high-boiling point compounds.[1] Specifically, these include:

  • 2-Picoline (α-picoline) and 4-Picoline (γ-picoline) : These are common lower-boiling pyridine by-products.[1][2]

  • High-Boiling Pyridine Compounds: A complex mixture of heavier pyridine derivatives.[1]

  • Oligomers/Tars: Polymeric materials that can form, particularly if the reaction temperature is not optimal.[3]

Q2: My reaction is producing a high yield of 2- and 4-picolines. What are the likely causes and how can I minimize them?

A2: High yields of picoline isomers are a common issue. The formation of 2- and 4-picoline is a competing reaction to the desired this compound synthesis. The reaction pathway leading to picolines involves a high-energy dehydrogenation step.[3]

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction temperature is within the optimal range (typically 200-270°C).[1] Temperatures outside this range can favor the formation of picolines.

  • Catalyst/Promoter: The choice and concentration of the catalyst or promoter are crucial. Ammonium acetate is a commonly used catalyst.[2][4][5] Using an optimized concentration of a suitable promoter can enhance selectivity for the desired product.

  • Reactant Feed Strategy: In a semi-batch reactor setup, the rate of acetaldehyde or paraldehyde addition can influence selectivity. A controlled feed rate can help maintain an optimal concentration of intermediates, favoring the formation of this compound over picolines.

Q3: I am observing significant formation of dark, tarry substances in my reaction vessel. How can I prevent this?

A3: The formation of oligomers or tars is a sign of undesired side reactions. These high molecular weight species can reduce the yield of the desired product and complicate purification.

Troubleshooting Steps:

  • Temperature Control: Oligomer formation can be more prevalent at lower temperatures, as the ring-closure reaction to form pyridine bases requires temperatures above 170°C.[3] Ensure the reaction reaches and is maintained at the target temperature.

  • Reactant Concentration: Higher substrate concentrations can lead to an increased rate of oligomer formation as it promotes intermolecular reactions.[3] Consider optimizing the reactant concentrations.

  • Reaction Time: Prolonged reaction times, especially at non-optimal temperatures, can contribute to the formation of tars. Monitor the reaction progress and aim to stop it once the desired conversion is achieved.

Q4: What is a typical distribution of products and by-products I can expect?

A4: The product distribution can vary significantly based on the reaction conditions. However, some literature values can provide a general expectation. Prior art processes using acetaldehyde and aqueous ammonia have reported yields of approximately 50-60% for this compound, around a percent for a mixture of 2- and 4-picolines, and about 25% for high-boiling pyridine compounds.[1] More optimized processes aim to significantly increase the yield of the desired product while minimizing by-products.

Quantitative Data on By-Product Formation

The following table summarizes typical by-product yields in older, less optimized synthesis processes. Modern methods with optimized catalysts and reaction conditions can achieve significantly higher selectivity for this compound.

Product/By-productTypical Yield (%)
This compound50 - 60
2-Picoline and 4-Picoline (mixture)~1
High-Boiling Pyridine Compounds~25

Data sourced from prior art processes as described in US Patent 3,846,435 A.[1]

Experimental Protocols

Synthesis of this compound from Paraldehyde and Ammonia

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • 28% Aqueous Ammonium Hydroxide: 267 g (296 ml, 4.38 moles)

  • Paraldehyde: 207.5 g (209 ml, 1.57 moles)

  • Ammonium Acetate: 5.0 g (0.065 mole)

  • Chloroform

Procedure:

  • Reaction Setup: In a 2-liter steel reaction vessel (autoclave), combine the 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.

  • Heating and Reaction: Heat the mixture to 230°C with continuous agitation. Maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise above 230°C. The pressure will typically range from 800 to 3000 psi.

  • Cooling and Separation: Allow the autoclave to cool to room temperature. Separate the two layers of the reaction mixture.

  • Extraction: To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of some water, which should be combined with the main aqueous layer. Extract the aqueous layer with three 50 ml portions of chloroform. Combine all chloroform extracts with the main non-aqueous portion.

  • Purification:

    • Remove the chloroform by distillation at atmospheric pressure.

    • Perform a fractional distillation of the residue under reduced pressure.

    • A fore-run consisting of water, unreacted paraldehyde, and α-picoline will distill at 40-60°C/17 mm.

    • The desired product, this compound, will distill at 65-66°C/17 mm. The expected yield is 72-76 g (50-53%).

Visualizations

Troubleshooting Workflow for By-product Minimization

The following diagram outlines a logical workflow for troubleshooting and minimizing the formation of common by-products during the synthesis of this compound.

Byproduct_Troubleshooting start High By-product Formation Observed byproduct_type Identify Primary By-product Type start->byproduct_type picolines High Picolines (2- & 4-) byproduct_type->picolines Lower Boiling Point tars High Tars/Oligomers byproduct_type->tars High Boiling Point check_temp1 Check Reaction Temperature (Optimal: 200-270°C) picolines->check_temp1 check_temp2 Check Reaction Temperature (Ensure >170°C) tars->check_temp2 check_catalyst Review Catalyst/Promoter (Type & Concentration) check_temp1->check_catalyst Optimal adjust_temp1 Adjust Temperature to Optimal Range check_temp1->adjust_temp1 Not Optimal optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Not Optimal end Improved Selectivity check_conc Review Reactant Concentration check_temp2->check_conc Optimal adjust_temp2 Increase/Maintain Temp. to Ensure Ring Closure check_temp2->adjust_temp2 Too Low adjust_conc Reduce Reactant Concentration check_conc->adjust_conc Too High adjust_temp1->end optimize_catalyst->end adjust_temp2->end adjust_conc->end

Caption: Troubleshooting workflow for minimizing by-products.

Simplified Reaction and By-product Formation Pathway

This diagram illustrates the simplified relationship between reactants, the desired product, and the major by-product classes.

Reaction_Pathway Reactants Acetaldehyde/Paraldehyde + Ammonia Intermediates Reaction Intermediates (e.g., Aldimines, Aldol Adducts) Reactants->Intermediates Condensation Product This compound (Desired Product) Intermediates->Product Cyclization (Optimal Conditions) Byproducts By-products Intermediates->Byproducts Side Reactions Picolines 2- & 4-Picolines Byproducts->Picolines Tars Oligomers/Tars Byproducts->Tars

Caption: Simplified reaction and by-product pathways.

References

Technical Support Center: Separation of Picoline Isomers and 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of picoline isomers (2-, 3-, and 4-methylpyridine) from 2-Ethyl-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating picoline isomers from each other and from this compound?

A1: The primary challenge in separating the picoline isomers (2-, 3-, and 4-picoline) lies in their very close boiling points, which differ by only a few degrees Celsius.[1] This makes conventional fractional distillation energy-intensive and requires columns with a high number of theoretical plates for efficient separation.[1] However, separating the picoline isomers as a group from this compound is significantly more straightforward due to a substantial difference in their boiling points.

Q2: What is the most effective method for separating the mixture of picoline isomers from this compound?

A2: Fractional distillation is the most effective and direct method for separating the bulk of picoline isomers from this compound. This is due to the large difference in their atmospheric boiling points. The picoline isomers boil between 129 °C and 145 °C, while this compound has a much higher boiling point of approximately 178 °C.[2] This significant difference allows for a clean separation with a well-designed fractional distillation setup.

Q3: When should I consider alternative separation methods to fractional distillation?

A3: Alternative methods such as azeotropic distillation, extractive distillation, or crystallization are generally employed for the more challenging task of separating the individual picoline isomers from each other, especially when high purity of a specific isomer is required.[1] For the initial bulk separation of picolines from this compound, fractional distillation is almost always the preferred and most economical method.

Q4: Are there any safety concerns I should be aware of when working with these compounds?

A4: Yes, picolines and this compound are flammable and toxic liquids with strong, unpleasant odors.[3] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Ensure that all distillation equipment is properly assembled and secured to prevent leaks and potential ignition sources are kept away from the apparatus.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of the picoline isomers and this compound, which are critical for designing a separation strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Picoline (α-picoline)C₆H₇N93.13129.4-66.70.944
3-Picoline (β-picoline)C₆H₇N93.13144.0-180.957
4-Picoline (γ-picoline)C₆H₇N93.13145.43.60.955
This compoundC₈H₁₁N121.18178-70.30.921

Experimental Protocols

Protocol 1: Separation of Picoline Isomers from this compound by Fractional Distillation

This protocol outlines the procedure for separating the lower-boiling picoline isomers from the higher-boiling this compound using fractional distillation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates), a distillation head with a thermometer, a condenser, and a collection flask.

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]

  • Sample Preparation:

    • Charge the round-bottom flask with the mixture of picoline isomers and this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture heats, the lower-boiling picoline isomers will begin to vaporize and rise through the fractionating column.[5]

    • Control the heating rate to establish a steady reflux in the column. A slow and steady distillation rate is crucial for good separation.[4]

    • The vapor temperature should stabilize at the boiling point of the most volatile component (2-picoline, ~129 °C).

    • Collect the first fraction, which will be enriched in the picoline isomers, as the distillate. Monitor the temperature closely. A sharp rise in temperature indicates that the lower-boiling components have been mostly removed.

    • Continue collecting the picoline fraction until the temperature begins to rise significantly towards the boiling point of this compound.

  • Fraction Collection:

    • Change the collection flask to collect an intermediate fraction as the temperature rises between the boiling points of the picolines and this compound.

    • Once the temperature stabilizes near the boiling point of this compound (~178 °C), change the collection flask again to collect the purified this compound.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or ¹H NMR to determine their purity.

Protocol 2: Separation of 4-Picoline by Crystallization of its Oxalate Salt

This protocol is effective for selectively separating 4-picoline from a mixture of 3- and 4-picoline.

Methodology:

  • Anhydrous Conditions: Start with an anhydrous mixture of the picoline isomers. If water is present, it can be removed by azeotropic distillation with a suitable solvent like toluene.[6]

  • Acid Addition: In a reaction vessel, add a stoichiometric amount of anhydrous oxalic acid to the picoline mixture, equivalent to the amount of 4-picoline present.[1]

  • Dissolution: Gently warm the mixture to dissolve the oxalic acid completely.[1]

  • Controlled Crystallization: Slowly cool the solution to room temperature over 2-3 hours. The oxalate salt of 4-picoline is less soluble and will selectively crystallize out of the solution.[1]

  • Isolation: Separate the precipitated crystals from the mother liquor (which will be enriched in 3-picoline) by filtration or centrifugation.[1]

  • Liberation of 4-Picoline: The purified 4-picoline can be recovered from its oxalate salt by heating the salt to decompose it, followed by distillation of the free base.[1]

Troubleshooting Guides

Issue 1: Incomplete Separation During Fractional Distillation

  • Question: I am performing a fractional distillation, but my collected picoline fraction is contaminated with this compound, and vice-versa. What could be the issue?

  • Answer: Incomplete separation despite a large boiling point difference can be due to several factors:

    • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates for a clean separation. Consider using a longer column or a more efficient packing material.

    • Distillation Rate is Too High: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor separation.[4] Reduce the heating rate to ensure a slow and steady collection of the distillate.

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient. Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[4]

    • Flooding: Excessive vapor flow can cause liquid to be carried up the column, preventing proper separation. If you observe liquid accumulation in the column, reduce the heating rate.

Issue 2: Product Discoloration

  • Question: The purified fractions are yellow or brown, but I expect them to be colorless. What is the cause and how can I fix it?

  • Answer: Discoloration can be due to the presence of impurities or degradation products.[3] Pyridine and its derivatives can be sensitive to air and light.

    • Purification: The colored impurities can often be removed by treating the fraction with an oxidizing agent like potassium permanganate (KMnO₄) followed by re-distillation.[6]

    • Storage: Store the purified, anhydrous compounds in dark glass bottles under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Issue 3: Water Contamination in the Final Product

  • Question: My final product contains water. How can I effectively dry it?

  • Answer: Pyridine and its derivatives are hygroscopic and can absorb moisture from the air.[6] Water can also form azeotropes with some of these compounds, making simple distillation for water removal ineffective.[3]

    • Drying Agents: Before distillation, the mixture can be pre-dried using a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6] For obtaining highly anhydrous products, a final drying step over a more reactive agent like calcium hydride (CaH₂) followed by distillation is recommended.[3]

    • Azeotropic Distillation: Water can be removed by azeotropic distillation by adding a solvent such as toluene or benzene that forms a low-boiling azeotrope with water.[6] The water-entrainer azeotrope is then distilled off.

Visualizations

Separation_Workflow start Initial Mixture: Picoline Isomers + This compound distillation Fractional Distillation start->distillation picolines Low-Boiling Fraction: Picoline Isomers distillation->picolines Distillate mep High-Boiling Fraction: This compound distillation->mep Residue analysis1 Purity Analysis (GC/NMR) picolines->analysis1 analysis2 Purity Analysis (GC/NMR) mep->analysis2 further_sep Further Separation of Picoline Isomers Needed? analysis1->further_sep end_mep Pure this compound analysis2->end_mep end_picolines Mixed Picoline Isomers further_sep->end_picolines No advanced_methods Azeotropic Distillation, Extractive Distillation, or Crystallization further_sep->advanced_methods Yes Troubleshooting_Distillation start Problem: Incomplete Separation q1 Is the distillation rate slow and steady? start->q1 s1 Reduce heating rate q1->s1 No q2 Is the column well-insulated? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Insulate the column (glass wool/foil) q2->s2 No q3 Is the column efficiency (theoretical plates) sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Use a longer column or more efficient packing q3->s3 No end Improved Separation q3->end Yes a3_no No s3->end

References

Navigating the Synthesis of 2-Ethyl-5-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and troubleshooting strategies associated with the production of 2-Ethyl-5-methylpyridine (MEP). Whether you are working at the lab bench or scaling up for industrial production, this resource offers detailed protocols, frequently asked questions, and troubleshooting advice to help you optimize your synthesis, improve yield and purity, and navigate the complexities of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Yield - Suboptimal Temperature: Reaction temperature is too low, leading to slow reaction rates, or too high, promoting by-product formation. - Incorrect Reactant Ratios: Molar ratio of paraldehyde to ammonia is not optimized. - Inefficient Mixing: Poor agitation can lead to localized temperature gradients and incomplete reactions. - Improper pH: The pH of the reaction mixture is not within the optimal range, favoring the formation of oligomers and other side products.- Temperature Optimization: Gradually increase or decrease the temperature within the recommended range (typically 200-250°C) to find the optimal point for your specific setup.[1] - Ratio Adjustment: Experiment with varying the molar ratio of ammonia to paraldehyde. Ratios of up to 8:1 have been shown to increase yield, though this also increases the reaction volume. - Improve Agitation: Ensure your reactor is equipped with an efficient stirring mechanism to maintain a homogenous reaction mixture. - pH Control: Use a promoter such as ammonium acetate to maintain the pH of the reaction mixture between 5 and 7.[2]
Low Purity - Formation of By-products: The primary cause of low purity is the co-production of isomers like 2- and 4-picoline, as well as higher molecular weight oligomers. - Incomplete Reaction: Unreacted starting materials remain in the product mixture. - Inefficient Purification: The distillation process is not effectively separating MEP from impurities.- By-product Minimization: Adhering to the optimal temperature and pH range is crucial. The use of a promoter like ammonium acetate can help suppress the formation of oligomers.[2] - Ensure Complete Reaction: Increase the reaction time or temperature slightly to drive the reaction to completion. Monitor the reaction progress using appropriate analytical techniques. - Optimize Distillation: Use a fractional distillation column with sufficient theoretical plates to achieve a clean separation of MEP from lower and higher boiling point impurities.
Runaway Reaction / Poor Exotherm Control - Exothermic Nature of the Reaction: The synthesis of MEP is highly exothermic, and without proper control, the temperature can rise rapidly, leading to increased by-product formation and potential safety hazards.- Controlled Addition of Reactants: Add the paraldehyde to the heated ammonia solution gradually to control the rate of the exothermic reaction. - Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.
Formation of Solid By-products - Corrosion: The reaction conditions can be corrosive to certain types of metal reactors, leading to the formation of solid metal salt by-products.- Reactor Material: Use a steel reaction vessel suitable for high-pressure and high-temperature reactions to minimize corrosion. - Filtration: If solid by-products form, they can be removed by filtration before the extraction and distillation steps.

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial production method for this compound?

A1: The most common industrial method is the Chichibabin pyridine synthesis, which involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with aqueous ammonia at elevated temperatures (200-300°C) and pressures (12-13 MPa).[2] This reaction is typically carried out in the presence of a catalyst or promoter, such as ammonium acetate, to improve yield and selectivity.

Q2: What are the main by-products to expect, and how can they be minimized?

A2: The primary by-products in MEP synthesis are isomers such as 2-picoline and 4-picoline, as well as high-boiling oligomeric compounds.[1] Minimizing these by-products is a key challenge. Strategies to reduce their formation include:

  • Strict Temperature Control: Maintaining the reaction temperature within the optimal range (typically 200-250°C) is critical.[1]

  • pH Management: Using a promoter like ammonium acetate helps to maintain the pH in a range (5-7) that favors the formation of MEP over oligomers.[2]

  • Optimized Reactant Ratios: While a higher molar ratio of ammonia to paraldehyde can increase yield, it is important to find a balance that does not lead to an excessive increase in by-products.

Q3: What is the role of ammonium acetate in the reaction?

A3: Ammonium acetate acts as a promoter in the reaction. Its primary function is to buffer the reaction mixture and maintain the pH within an optimal range of 5-7.[2] This is crucial for maximizing the yield of MEP and suppressing the formation of undesired oligomeric side products.

Q4: How can I improve the yield of my reaction?

A4: Several factors can be optimized to improve the yield:

  • Temperature: Ensure the reaction is running at the optimal temperature for your specific setup.

  • Reactant Ratio: Experiment with increasing the molar ratio of ammonia to paraldehyde. Yields can be increased to 60-70% with an 8:1 molar ratio.

  • Catalyst/Promoter: The choice and concentration of the promoter can significantly impact the yield. Ammonium acetate is a commonly used and effective promoter.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion.

Q5: What are the key safety considerations when scaling up MEP production?

A5: Scaling up MEP production requires careful attention to safety due to the high temperatures, high pressures, and the exothermic nature of the reaction. Key considerations include:

  • Exotherm Management: A robust cooling system is essential to control the heat generated during the reaction and prevent a runaway reaction.

  • Pressure Management: The reaction should be carried out in a pressure-rated reactor designed to handle the autogenous pressure developed at the reaction temperature.

  • Handling of Reagents: Paraldehyde and ammonia are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Flammability: MEP is a flammable liquid, so appropriate precautions should be taken to prevent ignition sources in the production area.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the synthesis of this compound.

Table 1: Effect of Reactant Ratio on Yield

Molar Ratio (Ammonia:Paraldehyde)Approximate Yield of MEPReference
3.7:150-53%Organic Syntheses
8:160-70%Organic Syntheses

Table 2: Typical Reaction Parameters for MEP Synthesis

ParameterValueReference
Temperature200 - 300 °C[2]
Pressure12 - 13 MPa[2]
Catalyst/PromoterAmmonium Acetate[2]
Typical Yield~70%[2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Chloroform

  • Anhydrous Sodium Sulfate

Equipment:

  • High-pressure steel reaction vessel (autoclave) with a stirrer and temperature controller

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (including a fractional distillation column)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure steel reaction vessel, combine 28% aqueous ammonium hydroxide, paraldehyde, and a catalytic amount of ammonium acetate. A typical molar ratio is approximately 2.8 moles of ammonia to 1 mole of paraldehyde.

  • Reaction: Seal the reactor and heat the mixture to 230°C with continuous stirring. Maintain this temperature for 1-2 hours. The pressure will rise during the reaction.

  • Cooling and Separation: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel. Two layers will be present: an aqueous layer and an organic layer containing the product. Separate the two layers.

  • Extraction: Extract the aqueous layer with several portions of chloroform to recover any dissolved product. Combine the chloroform extracts with the original organic layer.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the chloroform by distillation at atmospheric pressure or using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 178°C at atmospheric pressure).

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants Paraldehyde, Ammonia, Ammonium Acetate reactor High-Pressure Reactor (230°C, 1-2h) reactants->reactor Charge separation Phase Separation reactor->separation Cool & Transfer extraction Extraction (Chloroform) separation->extraction drying Drying (Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation product Pure 2-Ethyl-5- methylpyridine distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Key Challenges in Scaling Up MEP Production cluster_solutions Mitigation Strategies exotherm Exotherm Control cooling Efficient Cooling & Gradual Reagent Addition exotherm->cooling byproducts By-product Formation (Picolines, Oligomers) optimization Optimization of Temp, pH, & Reactant Ratios byproducts->optimization purity Achieving High Purity purification Effective Fractional Distillation purity->purification pressure High-Pressure Operation equipment Appropriate High-Pressure Reactor Design pressure->equipment signaling_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & By-products paraldehyde Paraldehyde acetaldehyde Acetaldehyde paraldehyde->acetaldehyde Depolymerization ammonia Ammonia imine Aldimine ammonia->imine acetaldehyde->imine oligomers Oligomers (By-products) acetaldehyde->oligomers crotonaldehyde Crotonaldehyde (from Aldol Condensation) imine->crotonaldehyde picolines Picolines (By-products) imine->picolines mep This compound (Desired Product) crotonaldehyde->mep Cyclization & Dehydrogenation

References

Technical Support Center: Catalyst Deactivation in 2-Ethyl-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Ethyl-5-methylpyridine (MEP).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound (MEP)?

A1: The synthesis of MEP, typically from paraldehyde and ammonia, can be carried out using a variety of catalysts. Common choices include ammonium salts like ammonium acetate, which can also act as a reagent.[1][2][3] Additionally, heterogeneous catalysts such as zeolites (e.g., H-ZSM-5) and metal oxides, including those of vanadium, molybdenum, and tungsten, are employed.[4]

Q2: What are the primary mechanisms of catalyst deactivation in MEP synthesis?

A2: The primary mechanisms of catalyst deactivation in this synthesis are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[5] This is a significant issue, especially with zeolite catalysts.

  • Poisoning: The strong chemisorption of impurities from the reactants or byproducts onto the catalyst's active sites.[5] Sulfur compounds are a common poison for many catalysts.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as sintering of metal particles or collapse of the zeolite framework, resulting in a loss of active surface area.[5]

Q3: My reaction yield has significantly dropped. How do I know if catalyst deactivation is the cause?

A3: A significant drop in MEP yield is a primary indicator of catalyst deactivation. Other signs include a slower reaction rate and the need for more forcing conditions (e.g., higher temperature or pressure) to achieve the same conversion. To confirm, you can compare the performance of the current catalyst batch with a fresh batch under identical conditions.

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. The possibility and method of regeneration depend on the deactivation mechanism and the type of catalyst. For instance, coked zeolite catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.[6] Deactivated vanadium oxide catalysts may be regenerated by treating them with an aqueous solution of ammonia or an amine at elevated temperatures.[7]

Troubleshooting Guides

Zeolite Catalysts (e.g., H-ZSM-5)
Issue Possible Cause Troubleshooting Steps
Gradual decrease in MEP yield over several runs. Coking: Deposition of carbonaceous material on the catalyst surface and within the pores is a common issue with zeolite catalysts in pyridine synthesis.[8]1. Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount of coke.[9] 2. Regenerate the Catalyst: Implement a regeneration protocol involving controlled oxidation to burn off the coke (see Experimental Protocol 1). 3. Optimize Reaction Conditions: Consider lowering the reaction temperature or adjusting the feed composition to minimize coke formation. The presence of water can sometimes impact catalyst stability.[10]
Sudden and significant drop in catalyst activity. Poisoning: Impurities in the paraldehyde or ammonia feed, such as sulfur compounds, can rapidly poison the active sites of the zeolite.1. Analyze Feedstock: Check the purity of your starting materials for common catalyst poisons. 2. Purify Feedstock: If impurities are detected, purify the paraldehyde and ammonia before they enter the reactor.
Loss of selectivity, with an increase in byproducts. Changes in Acid Sites: The nature and strength of the acid sites within the zeolite can be altered by the reaction conditions or coking, leading to different reaction pathways.1. Characterize the Catalyst: Use techniques like ammonia temperature-programmed desorption (NH3-TPD) to analyze the acidity of the fresh and spent catalyst. 2. Regenerate and Re-evaluate: A thorough regeneration may restore the original acidity and selectivity.
Ammonium Salt Catalysts (e.g., Ammonium Acetate)
Issue Possible Cause Troubleshooting Steps
Decreasing reaction rate and lower final yield. Thermal Decomposition: Ammonium acetate can decompose at the high temperatures often used in MEP synthesis.[11]1. Optimize Temperature: Evaluate if the reaction temperature can be lowered without significantly impacting the reaction rate. The yield of MEP is influenced by temperature.[12] 2. Increase Catalyst Loading: A higher initial concentration of ammonium acetate may compensate for some decomposition.
Inconsistent reaction outcomes between batches. Variable Purity: The purity of the ammonium acetate can affect its catalytic activity.1. Use High-Purity Reagent: Ensure the use of high-purity ammonium acetate. 2. Consistent Supplier: Source the catalyst from a reliable and consistent supplier.
Formation of unexpected byproducts. Side Reactions: Ammonium acetate can participate in side reactions, and its decomposition products may also influence the reaction pathway.1. Analyze Byproducts: Identify the byproducts using techniques like GC-MS to understand the side reactions occurring. 2. Adjust Stoichiometry: Vary the molar ratio of ammonium acetate to the reactants to see if it suppresses byproduct formation.
Metal Oxide Catalysts (e.g., Vanadium, Molybdenum Oxides)
Issue Possible Cause Troubleshooting Steps
Progressive loss of activity over time. Change in Oxidation State: The active metal sites may undergo a change in their oxidation state, rendering them less active for the desired reaction.1. Characterize the Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal in the fresh and spent catalyst. 2. Regeneration: For vanadium oxide catalysts, treatment with an aqueous ammonia solution at elevated temperatures can help restore the active phase.[7]
Reduced selectivity and formation of oxidation byproducts. Surface Restructuring or Fouling: The catalyst surface may restructure under reaction conditions, or it could be fouled by heavy byproducts.1. Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) to examine the surface morphology of the fresh and spent catalyst. 2. Solvent Washing: Washing the catalyst with an appropriate solvent may remove adsorbed byproducts.
Sharp decline in performance. Poisoning: Impurities in the feed, particularly sulfur compounds, can poison metal oxide catalysts.1. Feedstock Analysis: Analyze the paraldehyde and ammonia for sulfur and other potential poisons. 2. Guard Bed: Consider using a guard bed to remove impurities before the feed enters the main reactor.

Data Presentation

Table 1: Influence of Reaction Temperature on MEP Yield with Ammonium Acetate Promoter

Temperature (°C)ReactantPromoter ConcentrationMEP Yield (%)Reference
190-210Acetaldehyde Trimer1:1 molar ratio to trimer57-58[12]
230Paraldehyde0.065 mole per 1.57 moles paraldehyde50-53[13]

Table 2: Effect of Regeneration on Coked Zeolite Catalysts

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
H-ZSM-5CokingControlled oxidation in airPartial to full recovery depending on coke severity and regeneration conditions.[6]
Fe-ZSM-5CokingTemperature Programmed Oxidation (TPO) with 20% O₂ in ArCoke distribution can be analyzed, and partial or full regeneration is achievable.[14]

Experimental Protocols

Protocol 1: Regeneration of Coked Zeolite Catalyst via Temperature Programmed Oxidation (TPO)

Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its catalytic activity.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature controller

  • Quartz reactor tube

  • Gas flow controllers (for inert gas and oxidant)

  • Inert gas (e.g., Nitrogen or Argon)

  • Oxidant gas (e.g., Air or a mixture of O₂ in an inert gas)

Procedure:

  • Place a known amount of the coked catalyst into the quartz reactor tube, creating a packed bed.

  • Install the reactor tube in the furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or products.

  • While maintaining the inert gas flow, begin heating the furnace to the desired oxidation temperature. A common starting point is a temperature ramp of 5-10 °C/min up to 500-600 °C. The optimal temperature depends on the nature of the coke.[6]

  • Once the target temperature is reached and stabilized, gradually introduce the oxidant gas. For a controlled burn-off, a low concentration of oxygen (e.g., 5-10% in Nitrogen) is recommended to avoid excessive heat generation that could damage the catalyst structure.

  • Hold the catalyst at the oxidation temperature in the presence of the oxidant for a period of 2-4 hours, or until the coke is completely removed. The completion of coke removal can be monitored by analyzing the off-gas for CO₂.

  • After the regeneration period, switch off the oxidant gas flow and cool the catalyst down to room temperature under a flow of inert gas.

  • The regenerated catalyst is now ready for reuse or characterization to confirm the restoration of its properties.

Mandatory Visualizations

CatalystDeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst Coking Coking (Carbon Deposition) ActiveCatalyst->Coking Hydrocarbon Reactions Poisoning Poisoning (Impurity Adsorption) ActiveCatalyst->Poisoning Feed Impurities ThermalDegradation Thermal Degradation (Sintering/Structural Change) ActiveCatalyst->ThermalDegradation High Temperature DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Poisoning->DeactivatedCatalyst ThermalDegradation->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation in MEP synthesis.

TroubleshootingWorkflow Start Decreased Catalyst Performance (Low Yield/Rate) CheckCoking Is the deactivation gradual? Start->CheckCoking CheckPoisoning Was there a sudden drop in activity? CheckCoking->CheckPoisoning No CokingSuspected Suspect Coking CheckCoking->CokingSuspected Yes CheckThermal Have reaction temperatures been excessive? CheckPoisoning->CheckThermal No PoisoningSuspected Suspect Poisoning CheckPoisoning->PoisoningSuspected Yes ThermalSuspected Suspect Thermal Degradation CheckThermal->ThermalSuspected Yes AnalyzeCoke Analyze for Coke (e.g., TPO) CokingSuspected->AnalyzeCoke AnalyzeFeed Analyze Feedstock for Impurities PoisoningSuspected->AnalyzeFeed AnalyzeStructure Analyze Catalyst Structure (e.g., XRD, BET) ThermalSuspected->AnalyzeStructure RegenerateCoke Regenerate Catalyst (Oxidation) AnalyzeCoke->RegenerateCoke PurifyFeed Purify Feedstock AnalyzeFeed->PurifyFeed OptimizeTemp Optimize Temperature AnalyzeStructure->OptimizeTemp End Restored Activity RegenerateCoke->End PurifyFeed->End OptimizeTemp->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

preventing emulsion formation during 2-Ethyl-5-methylpyridine workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Workup of 2-Ethyl-5-methylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the aqueous workup of this compound?

A1: Emulsions during the workup of this compound are often caused by the presence of surfactant-like impurities, unreacted starting materials, or byproducts.[1] Vigorous shaking of the separatory funnel can also lead to the formation of a stable dispersion of one liquid phase within the other.[2] Additionally, the presence of fine solid particulates can stabilize emulsions.[3]

Q2: How can I prevent emulsion formation from the outset?

A2: Prevention is often the most effective strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.[1] Using a larger volume of both the organic and aqueous phases can also help minimize emulsion formation.

Q3: What is the role of pH in the extraction of this compound and how does it affect emulsions?

A3: this compound is a basic compound.[4] Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will convert the pyridine derivative into its water-soluble protonated salt, facilitating its separation from non-basic impurities.[5] Conversely, to extract the this compound back into an organic solvent, the aqueous layer should be basified (e.g., with NaOH) to deprotonate the pyridinium salt. Adjusting the pH can also help break emulsions by altering the solubility of emulsifying agents.[6]

Q4: Are there any alternative extraction techniques that are less prone to emulsion formation?

A4: Yes, Supported Liquid Extraction (SLE) is a technique that can be used for samples that are prone to emulsion formation.[1] In SLE, the aqueous sample is absorbed onto a solid support material, and the organic solvent is then passed through the support to extract the compound of interest, avoiding the direct mixing of two liquid phases.[1] Solid-Phase Extraction (SPE) is another alternative where the compound of interest is retained on a solid sorbent and then eluted with an appropriate solvent, which also prevents emulsion formation.[2]

Troubleshooting Guide for Emulsion Formation

This guide provides a step-by-step approach to resolving emulsions encountered during the workup of this compound.

Problem: A stable emulsion has formed between the organic and aqueous layers.

Step 1: Initial Observation and Patience

  • Action: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Reasoning: Sometimes, emulsions will break on their own if given enough time.[6]

Step 2: Gentle Mechanical Agitation

  • Action: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.

  • Reasoning: This can help to coalesce the dispersed droplets.[6]

Step 3: Addition of Brine

  • Action: Add a small amount of saturated sodium chloride solution (brine).

  • Reasoning: Brine increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic component and increasing the density of the aqueous phase.[1][2]

Step 4: Altering the pH

  • Action: If the emulsion persists, and depending on the desired location of your product, consider adding a small amount of dilute acid or base.

  • Reasoning: Changing the pH can neutralize or charge potential emulsifying agents, increasing their solubility in one of the phases and breaking the emulsion.[6]

Step 5: Filtration

  • Action: Filter the entire mixture through a pad of Celite® or glass wool.

  • Reasoning: The fine particles of the filter aid can break up the emulsion, allowing the two liquid phases to separate.[7]

Step 6: Centrifugation

  • Action: If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed.

  • Reasoning: The centrifugal force will accelerate the separation of the two phases.[2][8]

Step 7: Addition of a Different Solvent

  • Action: Add a small amount of a different organic solvent.

  • Reasoning: This can alter the properties of the organic phase and help to dissolve any surfactant-like molecules that are causing the emulsion.[1][2]

Quantitative Data Summary

The following table summarizes the effectiveness of various common techniques for breaking emulsions. The values are representative and can vary depending on the specific reaction mixture.

MethodTypical Volume AddedEstimated Time for SeparationSuccess RateNotes
Patience N/A10 - 30 minutesLowEffective for weakly formed emulsions.
Addition of Brine 5-10% of total volume5 - 15 minutesHighA very common and effective method that increases the polarity of the aqueous phase.[1]
pH Adjustment 1-5 mL of 1M acid/base2 - 10 minutesModerate-HighEffectiveness depends on the nature of the emulsifying agent.[6]
Filtration (Celite®) N/A5 - 10 minutesHighParticularly useful if fine solid particles are suspected to be the cause of the emulsion.[7]
Centrifugation N/A5 - 15 minutesVery HighHighly effective but limited by the availability of a suitable centrifuge and the volume of the mixture.[2][8]

Experimental Protocols

Protocol 1: Standard Acidic Wash of this compound

  • Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid.

  • Gently invert the funnel 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking. [1]

  • Allow the layers to separate. The aqueous layer will contain the protonated this compound.

  • Drain the lower aqueous layer.

  • To recover the product, basify the aqueous layer with 5M NaOH until the pH is >10, then extract with fresh organic solvent.

Protocol 2: Breaking an Emulsion with Brine

  • If an emulsion forms during the extraction, allow the separatory funnel to stand for 10 minutes.

  • If the emulsion persists, add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the aqueous layer volume.

  • Gently rock the separatory funnel back and forth to mix the brine with the emulsion.

  • Allow the layers to separate. The emulsion should break, and a clear interface between the two layers should become visible.[5]

Visual Workflow

Emulsion_Troubleshooting cluster_0 Emulsion Formation and Initial Steps cluster_1 Chemical Intervention cluster_2 Physical Intervention cluster_3 Resolution Start Emulsion Observed Patience Wait 10-20 min Start->Patience Gentle_Agitation Gentle Swirling Patience->Gentle_Agitation Add_Brine Add Saturated NaCl (Brine) Gentle_Agitation->Add_Brine Emulsion Persists Adjust_pH Adjust pH (Acid/Base) Add_Brine->Adjust_pH Emulsion Persists Resolution Emulsion Broken Add_Brine->Resolution Success Add_Solvent Add Different Organic Solvent Adjust_pH->Add_Solvent Emulsion Persists Adjust_pH->Resolution Success Filter Filter through Celite® Add_Solvent->Filter Emulsion Persists Add_Solvent->Resolution Success Centrifuge Centrifuge Filter->Centrifuge Emulsion Persists Filter->Resolution Success Centrifuge->Resolution Success

Caption: Troubleshooting workflow for resolving emulsions.

References

improving selectivity in the Chichibabin synthesis of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of the Chichibabin synthesis for 2-Ethyl-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Chichibabin synthesis of this compound?

A1: The most common industrial route for synthesizing this compound, also known as aldehyde-collidine, is the reaction of paraldehyde (a trimer of acetaldehyde) with an aqueous solution of ammonia or an ammonium salt.[1][2]

Q2: What are the major side products that affect the selectivity of the reaction?

A2: A significant challenge in this synthesis is the formation of other pyridine derivatives, particularly 2- and 4-picoline (2- and 4-methyl-pyridine).[1] Dimerization of pyridine intermediates can also occur as a side reaction.[3]

Q3: How can I improve the yield and selectivity of my reaction?

A3: Several strategies can be employed to enhance the yield and selectivity:

  • Catalyst Selection: Utilizing catalysts such as modified alumina (Al₂O₃), silica (SiO₂), or zeolites in gas-phase reactions has been shown to improve conversion and selectivity.[4]

  • Reaction Phase: While gas-phase synthesis is common, liquid-phase condensation at elevated temperatures and pressures is also a major route.[1]

  • Temperature Control: Maintaining the reaction temperature within an optimal range of 200-250°C is crucial for promoting the desired reaction kinetics and minimizing by-product formation.[1]

  • Pressure Control: Conducting the reaction under pressure, typically between 12-13 MPa, is common in industrial synthesis.[1]

  • Use of Additives: The introduction of steam can help suppress the formation of unwanted by-products.[1] Using an inert gas like nitrogen as a diluent can help manage the exothermic nature of the reaction and prevent catalyst deactivation.[1]

  • Ammonia Source: Employing specific ammonium salts, such as ammonium acetate or ammonium dibasic phosphate, can lead to high yield and selectivity.[2]

Q4: What is the general mechanism of the Chichibabin pyridine synthesis?

A4: The synthesis involves a complex series of reactions, including imine formation, base-catalyzed aldol condensations, and Michael reactions, which ultimately lead to the formation of the pyridine ring.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Suboptimal reaction temperature. - Inefficient catalyst. - Incorrect reactant ratios.- Optimize the temperature to the 200-250°C range.[1] - Experiment with different catalysts like modified alumina or zeolites.[4] - Adjust the molar ratio of paraldehyde to the ammonia source. A common starting point is a molar excess of the ammonia source.[2]
Poor Selectivity (High levels of picoline isomers) - Reaction conditions favoring the formation of simpler pyridines. - Inappropriate catalyst for the desired product.- Consider switching to a liquid-phase synthesis at high pressure, which can offer better control. - Employ shape-selective catalysts like zeolites in gas-phase reactions.[4] - Introduce steam into the reaction to help suppress by-product formation.[1]
Reaction Temperature Spikes (Runaway Reaction) - The reaction is highly exothermic.- Use an inert diluent gas such as nitrogen to help manage the heat generated.[1] - Ensure efficient agitation and external cooling systems are in place.
Catalyst Deactivation - High reaction temperatures causing coking or sintering.- Use a diluent gas to control the partial pressure of reactants and manage heat.[1] - Implement a catalyst regeneration protocol if applicable.
Difficulty in Product Purification - Presence of multiple, closely boiling isomers and by-products.- Employ fractional distillation under reduced pressure for effective separation of this compound from water, unreacted paraldehyde, and picoline isomers.[5]

Quantitative Data Summary

Table 1: Reaction Conditions for Liquid-Phase Synthesis

ParameterValueReference
Temperature Range180 - 270 °C[1]
Optimal Temperature200 - 250 °C[1]
Pressure12 - 13 MPa[1]
ReactantsParaldehyde and Aqueous Ammonia[1]
Catalyst (example)Ammonium Acetate[2][5]

Table 2: Reactant and Product Specifications from a Representative Protocol

CompoundMolar AmountMass/VolumeReference
Paraldehyde1.57 moles207.5 g (209 ml)[5]
28% Aqueous Ammonium Hydroxide4.38 moles267 g (296 ml)[5]
Ammonium Acetate0.065 moles5.0 g[5]
Product: this compound 72-76 g (50-53% yield) [5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Paraldehyde (207.5 g, 209 ml, 1.57 moles)

  • 28% Aqueous Ammonium Hydroxide (267 g, 296 ml, 4.38 moles)

  • Ammonium Acetate (5.0 g, 0.065 moles)

  • Chloroform

  • 2-liter steel reaction vessel (autoclave)

Procedure:

  • Combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate in a 2-liter steel reaction vessel.

  • Seal the vessel and heat the mixture to 230°C with continuous agitation.

  • Maintain the temperature at 230°C for 1 hour. The pressure will range from 800 to 3000 psi. The reaction is exothermic, and a temporary rise above 230°C may occur without negatively impacting the yield.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of residual water, which should be combined with the main aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts with the main non-aqueous layer.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the remaining crude product under reduced pressure (e.g., through a 30-cm Fenske-type column).

  • Collect the fraction boiling at 65–66°C/17 mm Hg. This is the purified this compound. The expected yield is 72–76 g (50–53%).

Visualizations

Chichibabin_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Paraldehyde Paraldehyde Reactor Charge Autoclave Paraldehyde->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Catalyst Ammonium Acetate Catalyst->Reactor Heat Heat to 230°C (1 hour) Reactor->Heat Cool Cool to RT Heat->Cool Separate Separate Layers Cool->Separate Extract Chloroform Extraction Separate->Extract Distill_Solvent Remove Chloroform Extract->Distill_Solvent Fractional_Distill Fractional Distillation Distill_Solvent->Fractional_Distill Product This compound Fractional_Distill->Product

Caption: Experimental workflow for the Chichibabin synthesis of this compound.

Selectivity_Factors cluster_increase Factors that Increase Selectivity cluster_decrease Factors that Decrease Selectivity center_node Selectivity for This compound Side_Products Formation of Picolines center_node->Side_Products competes with Dimerization Dimerization center_node->Dimerization competes with Temp Optimal Temperature (200-250°C) Temp->center_node improves Pressure High Pressure (12-13 MPa) Pressure->center_node improves Catalyst Zeolites / Al₂O₃ / SiO₂ Catalyst->center_node improves Steam Steam Addition Steam->center_node improves Temp_Spikes Exothermic Reaction Temp_Spikes->Side_Products promotes

References

troubleshooting low conversion rates in 2-Ethyl-5-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Ethyl-5-methylpyridine (MEP), a key intermediate in the production of nicotinic acid (Vitamin B3).

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low conversion rates in the synthesis of this compound?

Low conversion rates in this compound (MEP) synthesis can stem from several factors. The Chichibabin condensation of acetaldehyde or paraldehyde with ammonia is a complex reaction sensitive to various parameters. Prior art methods often report yields of approximately 50-60%, with significant formation of by-products like 2- and 4-picolines and higher boiling pyridine compounds.[1] Key areas to investigate include suboptimal reaction conditions, improper reactant ratios, and catalyst inefficiency.

Q2: How does reaction temperature affect the yield of this compound?

Reaction temperature is a critical parameter. For the liquid-phase synthesis of MEP from paraldehyde and aqueous ammonia, temperatures typically range from 200-300°C.[2][3] One patented process specifies a temperature range of 180°C to 270°C, with a preferred range of 200°C to 250°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of unwanted side products and decomposition.[4] It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.

Q3: What is the role of the catalyst and which catalysts are most effective?

Catalysts are crucial for directing the reaction towards the desired product and improving yields. Ammonium salts are commonly used as catalysts in the Chichibabin reaction for MEP synthesis.[1] Among various ammonium salts tested, ammonium acetate has been identified as a particularly effective promoter for the reaction.[2] The choice of catalyst can significantly influence the product distribution and minimize the formation of by-products. For instance, using ammonium salts can lead to high selectivity for MEP.[1]

Q4: Can the ratio of reactants impact the conversion rate?

Yes, the molar ratio of reactants is a significant factor. For the reaction of paraldehyde with aqueous ammonium hydroxide, increasing the molar ratio of ammonium hydroxide to paraldehyde from approximately 2.8:1 to 8:1 has been shown to increase the yield of 5-ethyl-2-methylpyridine from 50–53% to 60–70%.[5] However, this increase in yield comes with the inconvenience of a much larger reaction volume.[5] It is important to optimize the reactant ratio to balance yield and process efficiency.

Q5: What are the main by-products in this compound synthesis and how can their formation be minimized?

Common by-products in the synthesis of MEP include other pyridine bases such as 2- and 4-picoline, as well as higher boiling pyridine compounds.[1][2] The formation of these by-products consumes reactants and reduces the yield of the desired MEP. Minimizing by-product formation can be achieved by optimizing reaction conditions such as temperature, pressure, and catalyst choice. Employing a highly selective catalyst system, such as specific ammonium salts, can favor the formation of MEP over other isomers and oligomers.[1][2]

Troubleshooting Guide

Low Conversion Rates and Yields
Symptom Possible Cause Suggested Solution
Low yield of this compound Suboptimal reaction temperature.Optimize the temperature within the 200-270°C range. Conduct small-scale experiments to find the ideal temperature for your specific conditions.[1]
Incorrect molar ratio of reactants.Adjust the molar ratio of ammonia source to the aldehyde. An excess of the ammonia source can improve yields, but may increase reaction volume.[5]
Inefficient catalyst.Ensure the use of an appropriate catalyst, such as ammonium acetate.[2] Check the purity and activity of the catalyst.
High levels of by-products (e.g., picolines) Non-selective reaction conditions.Fine-tune the reaction temperature and pressure. Consider using a more selective catalyst system.[1]
Impure starting materials.Use high-purity acetaldehyde or paraldehyde and ammonia source to avoid side reactions.[4]
Reaction fails to initiate or proceeds very slowly Insufficient temperature or pressure.Verify that the reaction has reached the required temperature (at least 180°C) and pressure to be in the liquid phase.[1]
Catalyst deactivation.Ensure the catalyst has not been poisoned or deactivated. Use fresh catalyst if necessary.[4]

Experimental Protocols

Synthesis of this compound from Paraldehyde and Aqueous Ammonia

This protocol is adapted from established literature procedures.[5]

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Chloroform

  • High-pressure steel reaction vessel (autoclave)

Procedure:

  • Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.

  • Seal the reactor and begin continuous agitation.

  • Heat the mixture to 230°C. The pressure will rise to between 800 and 3000 psi.

  • Maintain the temperature at 230°C for 1 hour. Note that the reaction is exothermic and may cause a temporary temperature increase.[5]

  • Allow the autoclave to cool to room temperature.

  • Carefully vent any residual pressure and open the reactor.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 ml of chloroform to precipitate dissolved water. Combine this water with the aqueous layer.

  • Extract the aqueous layer with three 50 ml portions of chloroform.

  • Combine all chloroform extracts with the main non-aqueous portion.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure to obtain 5-ethyl-2-methylpyridine.

Data Presentation

Reported Yields of this compound under Various Conditions
Reactants Catalyst/Promoter Temperature (°C) Pressure Yield (%) Reference
Acetaldehyde & Aqueous AmmoniaVarious (e.g., ammonium acetate, fluorine compounds)Not specifiedNot specified~50-60[1]
Paraldehyde & Aqueous AmmoniaNot specifiedNot specifiedNot specified~80[1]
Paraldehyde & 28% Aqueous NH4OHAmmonium Acetate230800-3000 psi50-53[5]
Paraldehyde & 28% Aqueous NH4OH (8:1 molar ratio)Ammonium Acetate230800-3000 psi60-70[5]
Paraldehyde & Aqueous AmmoniaAmmonium Salt200-30012-13 MPa~70[3]
Acetaldehyde Ammonia Trimer (AAT)Ammonium Salts200Not specified>50[2]

Visualizations

Troubleshooting Workflow for Low MEP Conversion

Troubleshooting_Low_Conversion start Low MEP Conversion Rate check_temp Verify Reaction Temperature (200-270°C) start->check_temp check_ratio Examine Reactant Molar Ratio (Ammonia:Aldehyde) start->check_ratio check_catalyst Assess Catalyst (e.g., Ammonium Acetate) start->check_catalyst check_pressure Confirm Sufficient Pressure (Liquid Phase) start->check_pressure optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio Incorrect replace_catalyst Use Fresh/Alternative Catalyst check_catalyst->replace_catalyst Ineffective increase_pressure Increase Pressure check_pressure->increase_pressure Too Low success Improved Conversion Rate optimize_temp->success adjust_ratio->success replace_catalyst->success increase_pressure->success

Caption: Troubleshooting flowchart for addressing low conversion rates in MEP synthesis.

General Synthesis Pathway for this compound

MEP_Synthesis_Pathway reactants Reactants: Acetaldehyde/Paraldehyde + Ammonia reaction Chichibabin Condensation reactants->reaction catalyst Catalyst: Ammonium Salt (e.g., Acetate) catalyst->reaction conditions Reaction Conditions: High Temperature (180-300°C) High Pressure conditions->reaction products Crude Product Mixture reaction->products purification Purification (Distillation) products->purification mep This compound (MEP) byproducts By-products: - 2- & 4-Picoline - Higher Pyridines purification->mep purification->byproducts

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Managing Exothermic Reactions in 2-Ethyl-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylpyridine (MEP). The focus is on the safe management of the exothermic nature of this reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning temperature control.

Issue IDQuestionPossible CausesSuggested Actions
EXO-01 The reaction temperature is rising rapidly and uncontrollably. - Inadequate cooling capacity of the reactor setup.- Reactant addition rate is too high.- Incorrect solvent or insufficient solvent volume.- Higher than expected concentration of reactants.- Catalyst is too active or added too quickly.- Immediate Action: Stop the addition of reactants. Increase the cooling to maximum. If necessary, use an external cooling bath (e.g., ice-water).- Follow-up: Review the heat transfer capabilities of your reactor.[1][2] Consider using a larger reactor or a reactor with a better surface area-to-volume ratio. Reduce the feed rate of the limiting reactant. Ensure the solvent has a sufficiently high heat capacity and is used in the recommended volume. Verify the concentration of all starting materials. If using a solid catalyst, consider adding it in portions.
EXO-02 The temperature of the reaction mixture is consistently higher than the set point, but stable. - The heat generated by the reaction is slightly exceeding the heat removal capacity at the set temperature.- Inaccurate temperature probe reading.- Lower the set point of the heating/cooling circulator to compensate for the exotherm.- Reduce the rate of reactant addition to decrease the rate of heat generation.- Calibrate the temperature probe to ensure accurate readings.
EXO-03 A sudden temperature spike occurred after an initial induction period. - Accumulation of unreacted starting material followed by a rapid reaction.- Poor mixing leading to localized "hot spots".- Ensure continuous and efficient stirring throughout the reaction.[1] - Start the reactant addition at a very slow rate and visually confirm the reaction has initiated before increasing the rate.- Consider adding a small amount of the reaction mixture from a previous successful batch to "initiate" the reaction.
EXO-04 How can I predict the potential for a thermal runaway? - Lack of understanding of the reaction's thermal hazards.- Conduct a thermal hazard assessment. This can include calculating the adiabatic temperature rise.[1] - Use reaction calorimetry to measure the heat of reaction and the rate of heat evolution under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of the exotherm in the synthesis of this compound?

The primary synthesis route, the Chichibabin pyridine synthesis, involves a series of condensation and cyclization reactions of aldehydes (or their equivalents like paraldehyde) and ammonia.[3] These bond-forming reactions are inherently exothermic, releasing significant energy as heat.[4]

Q2: What are the typical reaction conditions for this compound synthesis?

The reaction is typically carried out at elevated temperatures and pressures.[4][5] The specific conditions can vary depending on the chosen catalyst and reactants.

ParameterTypical RangeReference
Temperature180 - 270 °C[5]
Pressure190 - 670 psig[5]
CatalystAmmonium acetate, Ammonium dibasic phosphate, etc.[5]

Q3: How does the choice of solvent affect the management of the exotherm?

The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, the solvent's boiling point can act as a safety control, as boiling will dissipate a large amount of energy (latent heat of vaporization). However, this can also lead to a dangerous pressure build-up in a closed system. The choice of solvent can also influence the reaction kinetics and, therefore, the rate of heat generation.[6]

Q4: What is a safe rate of reactant addition?

The safe addition rate is highly dependent on the scale of the reaction, the cooling capacity of the reactor, and the specific reaction conditions. A general principle is to add the limiting reagent slowly and monitor the temperature closely. The rate of addition should be such that the cooling system can comfortably maintain the desired reaction temperature. For a new or scaled-up process, it is advisable to start with a very slow addition rate and gradually increase it while carefully observing the temperature profile.

Q5: Are there alternative, less exothermic methods for synthesizing this compound?

Research into alternative synthesis routes is ongoing. One approach involves the use of acetaldehyde ammonia trimer (AAT) as a starting material, which can offer better control over the reaction.[7][8] Enzymatic and electrocatalytic methods are also being explored for pyridine synthesis, which often proceed under milder and potentially less exothermic conditions.[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Chichibabin Reaction

This protocol is adapted from a literature procedure and includes specific safety recommendations for managing the exothermic nature of the reaction.[4]

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • A high-pressure steel reaction vessel equipped with a mechanical stirrer, thermocouple, pressure gauge, and a cooling coil/jacket.

Procedure:

  • Reactor Setup: Ensure the reaction vessel is clean, dry, and properly assembled. The cooling system should be tested to confirm it is operational.

  • Charging the Reactor: In a well-ventilated fume hood, charge the reactor with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate. Note: The reaction is exothermic, and a temperature rise may be observed upon mixing.[4]

  • Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any air.

  • Heating and Agitation: Begin stirring and slowly heat the mixture to the target temperature (e.g., 230 °C).[4]

  • Temperature Monitoring and Control: Monitor the internal temperature and pressure closely. The reaction is exothermic and may cause the temperature to rise above the setpoint.[4] Be prepared to use the cooling system to control any temperature surge. The rate of heating should be controlled to avoid a rapid pressure increase.

  • Reaction Time: Maintain the reaction at the target temperature for the specified time (e.g., 1 hour).[4]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Once cooled, slowly and carefully vent the excess pressure.

  • Work-up: Open the reactor and process the reaction mixture as per the desired purification protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reactor Reactor Setup and Safety Check charge_reagents Charge Reagents prep_reactor->charge_reagents seal_purge Seal and Purge Reactor charge_reagents->seal_purge heat_agitate Heat and Agitate seal_purge->heat_agitate monitor_control Monitor and Control Temperature heat_agitate->monitor_control monitor_control->heat_agitate Adjust Heating/Cooling hold Hold at Reaction Temperature monitor_control->hold cool_depressurize Cool and Depressurize hold->cool_depressurize process_mixture Process Reaction Mixture cool_depressurize->process_mixture Troubleshooting_Logic start Temperature Excursion Detected is_rapid Is Rise Rapid? start->is_rapid is_controllable Is Temperature Stabilizing? reduce_feed Reduce Feed Rate is_controllable->reduce_feed No continue_monitoring Continue Monitoring is_controllable->continue_monitoring Yes is_rapid->is_controllable No stop_feed Stop Reactant Feed is_rapid->stop_feed Yes max_cooling Maximize Cooling stop_feed->max_cooling emergency_shutdown Emergency Shutdown max_cooling->emergency_shutdown If still uncontrolled check_cooling Check Cooling System reduce_feed->check_cooling check_cooling->continue_monitoring

References

Validation & Comparative

A Comparative Guide to 2-Ethyl-5-methylpyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethyl-5-methylpyridine against other pyridine derivatives. Pyridine and its analogs are fundamental scaffolds in medicinal chemistry and industrial applications, known for a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document summarizes key physicochemical properties, synthesis protocols, and comparative biological data to inform research and development efforts.

Comparative Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences its physical and chemical properties. This compound (also known as 5-Ethyl-2-picoline) is a colorless to yellow liquid with a sharp, penetrating odor.[3][4] Below is a comparison of its properties with the parent pyridine molecule and other common methyl-substituted derivatives (picolines).

PropertyThis compoundPyridine2-Methylpyridine (α-Picoline)3-Methylpyridine (β-Picoline)4-Methylpyridine (γ-Picoline)
Molecular Formula C₈H₁₁N[3]C₅H₅N[5][6]C₆H₇NC₆H₇NC₆H₇N
Molar Mass ( g/mol ) 121.18[3]79.10[6]93.1393.1393.13
Boiling Point (°C) 178[7]115.2[8]128-129143-144143-145
Melting Point (°C) -70.3-41.6[6]-66.7-1813.2
Density (g/mL) 0.919 (at 25°C)[7]0.982 (at 20°C)[8]0.944 (at 20°C)0.957 (at 20°C)0.955 (at 20°C)
Flash Point (°C) 66.1[9]20[8]273857
Solubility in Water Insoluble[10]Miscible[8]SolubleSolubleSoluble
logP 2.39[3]0.65[8]1.111.201.25

Synthesis Methodologies and Experimental Protocols

The synthesis of pyridine derivatives can be achieved through various routes, from classic condensation reactions to modern transition-metal-catalyzed methods.[11][12]

Industrial Synthesis of this compound

The primary industrial method for producing this compound involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia at high temperature and pressure.[13][14] This process efficiently creates the substituted pyridine ring from simple, readily available precursors.[13]

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Paraldehyde Paraldehyde (Acetaldehyde Source) Reactor High-Pressure Reactor (Autoclave) Paraldehyde->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Conditions Heat (230-250°C) Pressure (190-670 psig) Reactor->Conditions Crude Crude Product Mixture Reactor->Crude Condensation Reaction Purification Fractional Distillation Crude->Purification Final This compound Purification->Final

Industrial synthesis workflow for this compound.
Experimental Protocol: Laboratory Synthesis of this compound

This protocol is adapted from a procedure reported in Organic Syntheses.[15]

Materials:

  • 28% Aqueous ammonium hydroxide (4.38 moles)

  • Paraldehyde (1.57 moles)

  • Ammonium acetate (0.065 moles)

  • Chloroform

  • 2-liter steel reaction vessel (autoclave)

Procedure:

  • Charge the steel reaction vessel with 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.[15]

  • Seal the autoclave and heat the mixture to 230°C with continuous agitation. Maintain this temperature for 1 hour. Note: The reaction is exothermic and the temperature may briefly rise.[15]

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the resulting reaction mixture. A small amount of solid material may be present.[15]

  • To the non-aqueous (organic) layer, add 60 ml of chloroform to separate any remaining water. Combine this water with the main aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts with the main organic portion.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the remaining residue under reduced pressure (e.g., through a 30-cm Fenske-type column) to yield 5-ethyl-2-methylpyridine (boiling point 65–66°/17 mm). The expected yield is approximately 50–53%.[15]

General Protocol: One-Pot Synthesis of Fused Pyridine Derivatives

This protocol describes an efficient, environmentally friendly one-pot synthesis of fused pyridine derivatives.[11] This method highlights the versatility of modern synthetic strategies for creating complex pyridine structures.

Start Charge Flask: - Aldehyde (1 mmol) - Acyl Acetonitrile (1 mmol) - Amino Heterocycle (1 mmol) - Ionic Liquid (2 mL) Stir Stir at 80°C (4-7 hours) Start->Stir Monitor Monitor by TLC Stir->Monitor AddWater Add 50 mL Water Stir->AddWater Upon Completion Precipitate Product Precipitates AddWater->Precipitate Filter Collect by Filtration Precipitate->Filter Purify Recrystallize from Ethanol Filter->Purify Final Pure Fused Pyridine Derivative Purify->Final

General workflow for one-pot synthesis of pyridine derivatives.

Comparative Biological Activity

Pyridine derivatives are a cornerstone of many pharmaceuticals due to their diverse biological activities.[2] The nature and position of substituents on the pyridine ring are critical for their pharmacological action.[1][12]

Anti-inflammatory Activity

Certain pyridine derivatives have shown significant anti-inflammatory activity. A study comparing novel pyridine and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated their ability to inhibit nitric oxide (NO) production.[16] The most promising compounds were found to significantly decrease the expression of inflammatory cytokines like IL-1, IL-6, and TNF-ɑ.[16]

Compound ClassRepresentative CompoundInhibition of NO (%)IC₅₀ (µM)Cell Line
Pyridine Derivative 7a65.48[16]76.6[16]RAW 264.7
Pyridine Derivative 7f51.19[16]96.8[16]RAW 264.7
Pyrimidine Derivative 9d61.90[16]88.7[16]RAW 264.7
Pyrimidine Derivative 9a55.95[16]83.1[16]RAW 264.7
Antiproliferative Activity

The pyridine scaffold is prevalent in anticancer agents.[17] Their mechanisms often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[11][17] A review of structure-activity relationships found that the presence of -OMe, -OH, -C=O, and -NH₂ groups can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it.[1]

Compound ClassRepresentative CompoundIC₅₀ (µM)Target Cell Line
Pyridinone Derivative 14.3[17]MCF-7 (Breast Cancer)
Pyridinone Derivative 25.1[17]MCF-7 (Breast Cancer)
Pyridine Derivative 20 (with two -OH groups)0.91[1]A549 (Lung Cancer)
Pyridine Derivative 21 (with -OH and -OMe groups)3.78[1]A549 (Lung Cancer)

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways.[17] One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein kinase involved in tumor angiogenesis.[11]

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Result Angiogenesis Cell Proliferation Survival Downstream->Result Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Binds to ATP Pocket Block X

Inhibition of VEGFR-2 signaling by a pyridine derivative.

Comparative Applications

While sharing a core structure, different pyridine derivatives are utilized in distinct industrial and pharmaceutical sectors based on their specific properties and reactivity.

DerivativePrimary Applications
This compound Chemical Intermediate: Key precursor in the manufacture of nicotinic acid (Vitamin B3) and nicotinamide.[4][13] Also used to produce vinyl pyridines for copolymers.[4]
Pyridine Solvent & Reagent: Widely used as a versatile organic solvent and reagent, particularly for dehalogenation reactions.[5][6] Precursor: A raw material for agrochemicals and pharmaceuticals.[6] Also used as a denaturant and disinfectant.[5][6]
Methylpyridines (Picolines) Chemical Intermediate: 2-Methylpyridine is used to produce the agrichemical nitrapyrin and vinylpyridine.[12] 3-Methylpyridine is a precursor for drugs like niacin. 4-Methylpyridine is a precursor to the antituberculosis drug isoniazid.
Specialized Derivatives Pharmaceuticals: Pyridine rings are integral to a vast number of drugs, including proton pump inhibitors (e.g., omeprazole), kinase inhibitors (e.g., imatinib), and antivirals (e.g., atazanavir).[2]

References

A Comparative Guide to Nicotinic Acid Precursors: 2-Ethyl-5-methylpyridine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, a vital component of the vitamin B complex (Vitamin B3), is a cornerstone in various pharmaceutical and nutritional applications. Its synthesis on an industrial scale relies on the oxidative transformation of several key precursors. This guide provides an objective comparison of the performance of 2-ethyl-5-methylpyridine against other common precursors, namely 3-methylpyridine (β-picoline) and quinoline, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison of Nicotinic Acid Precursors

The selection of a precursor for nicotinic acid synthesis is a critical decision influenced by factors such as yield, reaction conditions, cost, and environmental impact. The following table summarizes the key performance indicators for the primary industrial routes.

PrecursorTypical OxidantCatalystTemperature (°C)Pressure (MPa)Yield (%)Key AdvantagesKey Disadvantages
This compound Nitric AcidNone190 - 3302 - 2984 - 91High yield, well-established industrial processHarsh reaction conditions, production of nitrous oxide (N₂O), a potent greenhouse gas, low atom economy.[1][2][3]
3-Methylpyridine (β-Picoline) Air/Ammonia (Ammoxidation)V₂O₅-based280 - 500~0.572 - 84 (overall)Mature technology, avoids strong liquid oxidantsHigh temperatures, multi-step process (hydrolysis of intermediate).[2][3]
3-Methylpyridine (β-Picoline) DioxygenCo/Mn/Br salts170 - 180~1.5up to 81.3Milder conditions than nitric acid oxidationRequires catalyst and initiator.[4]
Quinoline Nitric Acid/Sulfuric AcidV₂O₅, MoO₂220 - 230Not specified77 - 79Utilizes a different feedstockLower yield, more by-products, difficult separation.[3]
3-Methylpyridine (Biocatalytic) AirE. coli whole-cell biocatalystNot specifiedNot specified~92Environmentally friendly, mild conditionsCurrently at a smaller scale, potential for substrate/product inhibition.[5]

Synthesis Pathways and Logical Relationships

The journey from precursor to nicotinic acid involves distinct chemical transformations. The diagrams below, generated using the DOT language, illustrate these pathways.

SynthesisPathways cluster_MEP From this compound cluster_Picoline From 3-Methylpyridine cluster_Quinoline From Quinoline MEP This compound IDA Isocinchomeronic Acid MEP->IDA HNO₃ / Δ, P NA_MEP Nicotinic Acid IDA->NA_MEP Decarboxylation Picoline 3-Methylpyridine Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation (Air, NH₃, Catalyst) NA_Picoline Nicotinic Acid Picoline->NA_Picoline Direct Oxidation (e.g., O₂, Co/Mn/Br) Nicotinamide Nicotinamide Cyanopyridine->Nicotinamide Hydrolysis Nicotinamide->NA_Picoline Hydrolysis Quinoline Quinoline QA Quinolinic Acid Quinoline->QA Oxidation (e.g., HNO₃/H₂SO₄) NA_Quinoline Nicotinic Acid QA->NA_Quinoline Decarboxylation

Caption: Synthesis pathways of nicotinic acid from different precursors.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing synthesis routes. Below are representative procedures for each major pathway.

Synthesis from this compound (Nitric Acid Oxidation)

Principle: This industrial method involves the liquid-phase oxidation of this compound with nitric acid under high temperature and pressure. The reaction proceeds through an intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is subsequently decarboxylated to yield nicotinic acid.[2]

Experimental Protocol:

  • A mixture of 6.4% this compound and approximately 33% nitric acid solution is fed into a high-pressure reactor, typically made of or lined with titanium to withstand the corrosive environment.[3]

  • The reactor is heated to a temperature of 330°C and pressurized to 290 atm.[3] The reaction is highly exothermic and requires careful temperature control.

  • The residence time in the reactor is approximately 5 minutes.[3]

  • The reaction mixture, containing nicotinic acid nitrate, is then cooled.

  • The crude product is isolated by crystallization.

  • Further purification is achieved through neutralization and recrystallization to yield high-purity nicotinic acid.

MEP_Workflow start Start: this compound & Nitric Acid react High-Pressure Reactor (330°C, 290 atm, 5 min) start->react cool Cooling of Reaction Mixture react->cool crystallize Crystallization of Nicotinic Acid Nitrate cool->crystallize neutralize Neutralization crystallize->neutralize recrystallize Recrystallization neutralize->recrystallize end End: Pure Nicotinic Acid recrystallize->end

Caption: Experimental workflow for nicotinic acid synthesis from this compound.

Synthesis from 3-Methylpyridine (Ammoxidation and Hydrolysis)

Principle: This is a two-stage industrial process. First, 3-methylpyridine undergoes gas-phase ammoxidation to form 3-cyanopyridine. The 3-cyanopyridine is then hydrolyzed to nicotinic acid, often via a nicotinamide intermediate.[2]

Experimental Protocol:

Stage 1: Ammoxidation

  • A gaseous mixture of 3-methylpyridine, ammonia, and air is prepared.[2]

  • The mixture is passed through a fluidized bed or multi-tubular reactor containing a vanadium pentoxide (V₂O₅)-based catalyst.[2][3]

  • The reaction is carried out at a temperature of 360°C.[3]

  • The resulting gas stream, containing 3-cyanopyridine, is cooled to condense the product.

Stage 2: Hydrolysis

  • The crude 3-cyanopyridine is hydrolyzed under alkaline conditions.[3]

  • The reaction mixture is heated to drive the hydrolysis to completion, forming the sodium salt of nicotinic acid.

  • The solution is then acidified to precipitate nicotinic acid.

  • The precipitated nicotinic acid is filtered, washed, and dried.

Picoline_Workflow start Start: 3-Methylpyridine, NH₃, Air ammoxidation Ammoxidation Reactor (V₂O₅ catalyst, 360°C) start->ammoxidation condensation Condensation of 3-Cyanopyridine ammoxidation->condensation hydrolysis Alkaline Hydrolysis condensation->hydrolysis acidification Acidification hydrolysis->acidification filtration Filtration and Drying acidification->filtration end End: Pure Nicotinic Acid filtration->end

Caption: Experimental workflow for the two-stage synthesis of nicotinic acid from 3-methylpyridine.

Synthesis from Quinoline (Oxidation and Decarboxylation)

Principle: Quinoline is oxidized to quinolinic acid (pyridine-2,3-dicarboxylic acid), which is then decarboxylated to produce nicotinic acid. This method is less common industrially but is a valid laboratory-scale synthesis.

Experimental Protocol:

  • Quinoline is mixed with concentrated sulfuric acid in a reaction vessel.

  • Nitric acid is added dropwise to the mixture while maintaining the temperature at 220-230°C.[3] A catalyst such as vanadium pentoxide (V₂O₅) or molybdenum dioxide (MoO₂) can be used.[3]

  • The reaction mixture is heated to complete the oxidation to quinolinic acid.

  • The quinolinic acid intermediate is then decarboxylated by heating at a higher temperature.

  • The resulting nicotinic acid is isolated from the reaction mixture through a series of extraction and purification steps.

Environmental and Safety Considerations

A significant drawback of the this compound route is the production of nitrous oxide (N₂O), a greenhouse gas with a warming potential approximately 300 times that of carbon dioxide.[1] This has led to increased interest in "greener" alternatives. The ammoxidation of 3-methylpyridine is considered more environmentally friendly as it avoids the use of strong, corrosive nitric acid.

Biocatalytic methods, such as the use of whole-cell biocatalysts to convert 3-methylpyridine to nicotinic acid, represent a promising frontier.[5] These processes operate under mild conditions and have the potential for high selectivity and minimal environmental impact, though they are still under development for large-scale industrial application.

Conclusion

The industrial synthesis of nicotinic acid is dominated by processes starting from this compound and 3-methylpyridine. While the this compound route offers high yields, its harsh reaction conditions and the generation of nitrous oxide are significant environmental concerns. The ammoxidation of 3-methylpyridine provides a more established "greener" alternative, though it is a multi-step process. Quinoline serves as another potential precursor, but its industrial application for nicotinic acid synthesis is less prevalent.

For researchers and drug development professionals, the choice of a synthetic route will depend on a balance of factors including scale, cost, available equipment, and increasingly, environmental sustainability. The development of efficient and scalable biocatalytic routes from precursors like 3-methylpyridine is a key area of ongoing research that promises to further enhance the green credentials of nicotinic acid production.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2-Ethyl-5-methylpyridine. As a key intermediate and potential impurity in pharmaceutical manufacturing, accurate and reliable quantification of this compound is critical. This document outlines adaptable starting points for method development and validation, adhering to ICH guidelines.[1][2]

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While both techniques are viable, they offer different performance characteristics.

Table 1: Performance Comparison of HPLC and GC Methods for this compound Analysis

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~5 ng/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~15 ng/mL~0.5 µg/mL

Experimental Protocols

Detailed methodologies for the proposed HPLC and a comparative GC method are provided below. These protocols should be optimized and validated for specific applications.

Proposed HPLC Method Protocol

This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[3][4] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Comparative Gas Chromatography (GC-FID) Method

GC with a Flame Ionization Detector (FID) is a robust alternative for the routine quantification of this compound.[1][2]

Table 2: GC-FID Method Parameters

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Injection Mode Split (e.g., 20:1)

Method Validation Workflow

A crucial step in implementing any analytical method is validation, which ensures the method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[1][5]

HPLC_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability C->J D->J E->J F->J G->J H->J I->J K Validation Report J->K

Caption: A typical workflow for HPLC method validation.

References

A Comparative Guide to the Cross-Validation of GC and HPLC Methods for 2-Ethyl-5-methylpyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Ethyl-5-methylpyridine is crucial for quality control, impurity profiling, and stability testing. The selection of an appropriate analytical method, primarily between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is a critical decision that depends on factors such as the sample matrix, required sensitivity, and analytical throughput. This guide provides an objective comparison of GC and HPLC methods for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

Principles of Cross-Validation

Method cross-validation is the process of formally demonstrating that two different analytical methods are equivalent and can be used interchangeably.[1] This is essential when transferring methods between laboratories or when a more efficient method is intended to replace an existing one. The core of cross-validation involves analyzing the same set of samples using both methods and statistically comparing the results to ensure consistency in accuracy, precision, and linearity.[1]

Comparison of Analytical Methods

Both GC and HPLC are powerful chromatographic techniques suitable for the analysis of this compound, a volatile to semi-volatile organic compound.[2] GC is often favored for its high resolution and sensitivity for volatile compounds, while HPLC is a versatile technique applicable to a broader range of compounds, including those that are less volatile.[2] The choice between the two often comes down to the specific requirements of the analysis.

A summary of the expected performance characteristics for each method in the analysis of this compound is presented below. These values are based on typical performance data for the analysis of similar pyridine derivatives.[3]

Performance CharacteristicGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mL
Precision (% RSD) < 3.0%< 2.5%
Accuracy (% Recovery) 96 - 104%97 - 103%
Specificity Very High (with MS detector)High (with DAD/UV detector)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are representative protocols for the analysis of this compound by GC and HPLC.

Gas Chromatography (GC) Protocol

Given its volatility, this compound is well-suited for GC analysis.[2] A common approach involves using a non-polar or medium-polarity capillary column with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification.

  • Instrumentation: GC system equipped with a split/splitless injector and an FID or MS detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration within the calibration range. An internal standard may be added to improve precision.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of this compound and other pyridine derivatives.[5][6]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5).[4] A simple mobile phase of acetonitrile and water with phosphoric acid can also be used.[5][6]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: UV detection at approximately 250-280 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[3][4]

Mandatory Visualizations

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition cluster_comparison Method Comparison cluster_conclusion Conclusion Sample Prepare Identical Sample Sets GC GC Analysis Sample->GC HPLC HPLC Analysis Sample->HPLC GC_Data GC Data (Linearity, Accuracy, Precision) GC->GC_Data HPLC_Data HPLC Data (Linearity, Accuracy, Precision) HPLC->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, F-test) GC_Data->Stat_Analysis HPLC_Data->Stat_Analysis Conclusion Determine Method Equivalence Stat_Analysis->Conclusion

A logical workflow for the cross-validation of GC and HPLC methods.

Method Selection Logic Start Analyze this compound Volatile Is the sample matrix suitable for high temperatures? Start->Volatile Sensitivity Is high sensitivity (LOD/LOQ) required? Volatile->Sensitivity Yes HPLC_Method Select HPLC Method Volatile->HPLC_Method No GC_Method Select GC Method Sensitivity->GC_Method Yes Sensitivity->HPLC_Method No

A decision tree for selecting between GC and HPLC for this compound analysis.

References

A Comparative Guide to Evaluating 2-Ethyl-5-methylpyridine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of materials science and chemical engineering, the selection of an effective corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components, particularly in acidic environments. This guide provides a comprehensive framework for comparing the efficacy of 2-Ethyl-5-methylpyridine as a corrosion inhibitor against other alternatives. The methodologies, data presentation formats, and visualizations detailed herein are designed to offer an objective and data-driven approach to inhibitor selection.

Efficacy of Pyridine Derivatives as Corrosion Inhibitors

Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2] Their inhibitory action is attributed to the presence of the nitrogen atom with its lone pair of electrons and the aromatic ring, which facilitate adsorption onto the metal surface.[2] This adsorption forms a protective layer that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The efficiency of pyridine-based inhibitors is significantly influenced by the nature of substituents on the pyridine ring.[2]

Comparative Data on Corrosion Inhibition Efficacy

The following tables present a template for summarizing and comparing the quantitative data obtained from experimental evaluations of this compound and a comparative inhibitor, 2-Picoline. Note: The data presented here for both compounds is illustrative and intended to demonstrate the format for data presentation. Actual experimental data should be substituted upon completion of testing.

Table 1: Weight Loss Method - Inhibition Efficiency and Corrosion Rate

InhibitorConcentration (M)Temperature (°C)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank -251005.0-
This compound 0.00125301.570
0.00525150.7585
0.012580.492
2-Picoline 0.00125402.060
0.00525251.2575
0.0125150.7585

Table 2: Potentiodynamic Polarization Data

InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank --45010070-120-
This compound 0.005-4201565-11085
2-Picoline 0.005-4302568-11575

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank -50200-
This compound 0.0054505088.9
2-Picoline 0.0053007583.3

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments in corrosion inhibitor evaluation.

Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at various concentrations and temperatures for a specified duration (e.g., 24 hours).

  • Cleaning: After immersion, the coupons are retrieved, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.

  • Final Weighing: The final weight of each coupon is recorded.

  • Calculations: The weight loss, corrosion rate, and inhibition efficiency are calculated using standard formulas.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic branches back to Ecorr.

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The working electrode is allowed to stabilize at its OCP in the test solution.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the Rct values in the presence and absence of the inhibitor.

Visualizing the Experimental Workflow and Corrosion Inhibition Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep1 Mild Steel Coupon prep2 Polishing prep1->prep2 prep3 Degreasing & Washing prep2->prep3 prep4 Drying & Weighing prep3->prep4 test1 Weight Loss prep4->test1 test2 Potentiodynamic Polarization prep4->test2 test3 Electrochemical Impedance Spectroscopy prep4->test3 analysis1 Calculate Corrosion Rate & Inhibition Efficiency test1->analysis1 analysis2 Determine Ecorr, Icorr, Tafel Slopes test2->analysis2 analysis3 Model Equivalent Circuit (Rct, Cdl) test3->analysis3 Inhibition_Mechanism cluster_inhibitor Inhibitor in Solution cluster_surface Metal Surface in Corrosive Medium cluster_protection Protection Mechanism inhibitor This compound adsorption Adsorption of Inhibitor inhibitor->adsorption metal Mild Steel anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) metal->anodic cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) metal->cathodic film Formation of Protective Film adsorption->film film->metal Blocks Active Sites

References

performance of different catalysts in 2-Ethyl-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in 2-Ethyl-5-methylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound (MEP) is a critical process in the production of various pharmaceuticals, agrochemicals, and notably, as a precursor to nicotinic acid (Vitamin B3). The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative overview of different catalysts, their performance based on experimental data, and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for MEP synthesis involves a trade-off between yield, selectivity, cost, and environmental impact. The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst SystemReactantsTemperature (°C)PressureYield (%)Selectivity (%)Reference
Homogeneous Catalysts
Ammonium AcetateParaldehyde, Aq. NH₄OH230Autogenous (800-3000 psi)50-53HighOrganic Syntheses Procedure
Ammonium AcetateAcetaldehyde, Aq. NH₄OAc225335-390 psigHighHighUS Patent 3,846,435
Ammonium Salts (e.g., acetate, phosphate)Acetaldehyde Ammonia Trimer (AAT)150-230Autogenous>50Promoter dependent[1][2]
Heterogeneous Catalysts
H-Y-mmm ZeoliteAcetaldehyde, Ammonia150Autogenous6393Microporous and Mesoporous Materials
H-Y ZeoliteAcetaldehyde, Ammonia150Autogenous5891Microporous and Mesoporous Materials
Pb-ZSM-5Acetaldehyde, Formaldehyde, Ammonia420Atmospheric-High for pyridines[3]
W-ZSM-5Acetaldehyde, Formaldehyde, Ammonia420Atmospheric-High for pyridines[3]
Pb-SiO₂-Al₂O₃Acetaldehyde, Ammonia420Atmospheric-High for picolines[4]
W-SiO₂-Al₂O₃Acetaldehyde, Ammonia420Atmospheric-High for picolines[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are protocols for key experiments cited in the comparison.

Synthesis of this compound using Ammonium Acetate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Chloroform

Procedure:

  • In a 2-liter steel reaction vessel, combine 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.

  • Seal the reaction vessel and heat to 230°C with continuous agitation. Maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture. If an emulsion has formed due to slight corrosion of the reaction vessel, it can be removed by filtration.

  • To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of water, which should be combined with the aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts with the main non-aqueous layer.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure to obtain this compound.

General Procedure for the Preparation of Metal-Modified ZSM-5 Catalysts via Wet Impregnation

This is a general procedure for the preparation of metal-modified ZSM-5 catalysts, which can be adapted for specific metals like lead (Pb) or tungsten (W).

Materials:

  • ZSM-5 Zeolite (in its H-form)

  • Metal salt precursor (e.g., Lead(II) nitrate for Pb-ZSM-5, Ammonium tungstate for W-ZSM-5)

  • Deionized water

Procedure:

  • Weigh a desired amount of ZSM-5 zeolite and place it in a beaker.

  • Prepare a solution of the metal salt precursor in deionized water. The concentration should be calculated to achieve the desired metal loading on the zeolite.

  • Add the metal salt solution to the ZSM-5 zeolite dropwise while stirring continuously to ensure uniform impregnation.

  • Continue stirring the mixture for several hours at room temperature.

  • Dry the impregnated zeolite in an oven at 100-120°C overnight to remove the water.

  • Calcine the dried catalyst in a furnace. The calcination temperature and duration will depend on the specific metal precursor used but is typically in the range of 400-600°C for 3-6 hours. This step decomposes the metal salt to its oxide form.

  • The resulting metal-modified ZSM-5 catalyst is then cooled and ready for use.

Reaction Pathways and Experimental Workflow

The synthesis of this compound can proceed through different reaction pathways depending on the starting materials and catalysts. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Cyclization & Dehydrogenation cluster_3 Product Acetaldehyde Acetaldehyde Aldol Condensation Products Aldol Condensation Products Acetaldehyde->Aldol Condensation Products Self-condensation Imines Imines Acetaldehyde->Imines + Ammonia Ammonia Ammonia Dihydropyridine Intermediate Dihydropyridine Intermediate Aldol Condensation Products->Dihydropyridine Intermediate + Imines Imines->Dihydropyridine Intermediate This compound This compound Dihydropyridine Intermediate->this compound Dehydrogenation

Caption: Simplified Chichibabin reaction pathway for this compound synthesis.

G start Start catalyst_prep Catalyst Preparation / Selection start->catalyst_prep reaction_setup Reaction Setup (Reactants + Catalyst) catalyst_prep->reaction_setup reaction Controlled Reaction (Temperature, Pressure, Time) reaction_setup->reaction product_isolation Product Isolation (Extraction, Distillation) reaction->product_isolation analysis Product Analysis (GC, NMR, etc.) product_isolation->analysis data Data Collection (Yield, Selectivity) analysis->data end End data->end

Caption: General experimental workflow for catalyst performance evaluation.

References

A Comparative Analysis of the Anti-inflammatory Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anti-inflammatory properties of various classes of pyridine derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven comparison to aid in the development of novel anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of different pyridine derivatives from various studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different research groups.

In Vitro Anti-inflammatory Activity

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridine Derivatives

Compound ClassSpecific DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridine-Pyrimidine Hybrids 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one3.540.546.56[1]
7-(4-chlorophenyl)-2-hydrazino-5-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one3.820.616.26[1]
Celecoxib (Reference) 5.681.115.12[1]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound ClassSpecific DerivativeInhibition (%)IC₅₀ (µM)Reference
Pyridine Derivatives Compound 7a65.4876.6[2]
Compound 7f51.1996.8[2]
Pyrimidine Derivatives (for comparison) Compound 9d61.9088.7[2]
In Vivo Anti-inflammatory Activity

Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats

Compound ClassSpecific DerivativeDoseInhibition of Edema (%)Reference
Thiazolo[4,5-b]pyridines Compound 710 mg/kg47.2[3]
Compound 810 mg/kg53.4[3]
Compound 910 mg/kg45.6[3]
Ibuprofen (Reference) 10 mg/kg40.9[3]
Pyridine-Pyrimidine Hybrids 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one10 mg/kg68.2[1]
Celecoxib (Reference) 10 mg/kg62.5[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyridine derivatives are attributed to their modulation of key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kappaB_Pathway cluster_NFkB_complex Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Degradation IκBα->Degradation ubiquitination & degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocation Gene Transcription Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene Transcription induces Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->IKK Complex inhibition Pyridine Derivatives->NF-κB (p50/p65) inhibition of translocation

Caption: Canonical NF-κB Signaling Pathway and points of inhibition by pyridine derivatives.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stress/Cytokines Stress/Cytokines Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocation Transcription Factors Transcription Factors Gene Expression Inflammatory Mediators Transcription Factors->Gene Expression induces Nucleus->Transcription Factors activates Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->MAPK inhibition

Caption: General Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

1. Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted for 18-24 hours before the experiment with free access to water.

2. Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

  • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen, 10 mg/kg).
  • Test Groups: Receive the pyridine derivatives at various doses. All substances are typically administered orally or intraperitoneally.

3. Induction of Edema: One hour after the administration of the test or standard compounds, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V₀) and at specified intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Calculation of Edema and Inhibition:

  • The increase in paw volume (edema) is calculated as Vₜ - V₀, where Vₜ is the paw volume at time t.
  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] × 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

A[label="Animal Acclimatization & Fasting"]; B[label="Grouping of Animals"]; C [label="Administration of Test/Standard/Vehicle"]; D [label="Carrageenan Injection\n(sub-plantar)"]; E [label="Measure Initial Paw Volume (V₀)"]; F [label="Measure Paw Volume at Time t (Vₜ)"]; G [label="Calculate Edema & % Inhibition"];

A -> B; B -> C; C -> D [label="1 hour post-administration", fontsize=8, fontcolor="#5F6368"]; D -> E [label="immediately after", fontsize=8, fontcolor="#5F6368"]; E -> F [label="at intervals (1, 2, 3, 4, 5h)", fontsize=8, fontcolor="#5F6368"]; F -> G; }

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

1. Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

3. Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyridine derivatives. The cells are pre-treated for 1-2 hours.

4. Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the vehicle control wells.

5. Incubation: The plates are incubated for a further 24 hours.

6. Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • The mixture is incubated at room temperature for 10 minutes.
  • The absorbance is measured at 540 nm using a microplate reader.

7. Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against the two isoforms of the cyclooxygenase enzyme.

1. Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

2. Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).

3. Incubation with Inhibitor: The pyridine derivatives (at various concentrations) or a reference inhibitor (e.g., celecoxib, indomethacin) are added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

4. Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

5. Reaction Termination and Detection: The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated by the addition of a strong acid (e.g., HCl). The amount of prostaglandin H₂ (PGH₂) produced is determined indirectly. A common method involves a colorimetric assay where the peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590-620 nm).

6. Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of standard analytical methods for assessing the purity of synthesized 2-Ethyl-5-methylpyridine, a key intermediate in the production of various pharmaceuticals and other valuable chemicals. The performance of these methods is evaluated against a commercially available reference standard, providing a benchmark for purity determination.

Core Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration for water content. Each technique offers distinct advantages and provides complementary information to build a comprehensive purity profile.

Table 1: Comparison of Key Analytical Methods for this compound Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Karl Fischer Titration
Principle Separation based on volatility and interaction with a stationary phase, with mass-based identification and quantification.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Electrochemical titration to determine water content.
Primary Use Identification and quantification of volatile and semi-volatile impurities; Assay determination.Quantification of the main component and non-volatile or thermally labile impurities; Assay determination.Specific quantification of water content.
Strengths High resolution and sensitivity; Provides structural information for impurity identification.Versatile for a wide range of compounds; Robust and reproducible for quantitative analysis.High accuracy and precision for water determination.
Limitations Not suitable for non-volatile or thermally labile impurities; Derivatization may be required for some compounds.May have lower resolution for some volatile impurities compared to GC.Only measures water content.
Typical Purity Spec. >95%>99% (as per reference standards)<0.5%

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities and determining the overall purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-550

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter into a GC vial.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is ideal for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sonicate briefly to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Karl Fischer Titration Protocol

This is the standard method for determining the water content in the synthesized product.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator

Reagents:

  • Karl Fischer reagent (pyridine-free, with a known titer)

  • Anhydrous methanol or other suitable solvent

Procedure (Volumetric):

  • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.

  • Accurately weigh a suitable amount of the synthesized this compound and add it to the titration vessel.

  • Titrate with the Karl Fischer reagent to a stable endpoint.

  • The water content is calculated based on the volume of titrant consumed and the weight of the sample.

Comparative Data and Standards

A comprehensive purity assessment involves comparing the analytical results of the synthesized compound with those of a certified reference standard.

Table 2: Purity Assessment of Synthesized this compound vs. Reference Standard

Analytical MethodSynthesized Batch (Example Data)Reference Standard (Typical CoA Data)[1]Acceptance Criteria
GC-MS Purity 98.5%≥ 99.5%≥ 98.0%
HPLC Purity 99.2%≥ 99.8%≥ 99.0%
Water Content (KF) 0.35%≤ 0.1%≤ 0.5%
Major Impurity (GC-MS) 2-methyl-5-vinylpyridine (0.8%)Not Detected≤ 1.0%
Other Impurities (HPLC) Unidentified peak at RRT 1.2 (0.3%)Total Impurities ≤ 0.2%Individual Impurity ≤ 0.5%

Note: The data for the synthesized batch is representative and will vary depending on the synthetic route and purification process.

A reference standard for this compound is available from suppliers such as SynThink, which provides a Certificate of Analysis (CoA) with comprehensive characterization data including 1H-NMR, Mass Spectrometry, and HPLC results.[1]

Visualizing the Purity Assessment Workflow

The logical flow of assessing the purity of synthesized this compound can be visualized as follows:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparison & Specification Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis (Volatile Impurities & Assay) Purification->GC_MS HPLC HPLC Analysis (Non-Volatile Impurities & Assay) Purification->HPLC KF Karl Fischer Titration (Water Content) Purification->KF Comparison Compare Results GC_MS->Comparison HPLC->Comparison KF->Comparison Reference_Standard Reference Standard (CoA Data) Reference_Standard->Comparison Specification Meets Purity Specification? Comparison->Specification Pass Release for Use Specification->Pass Yes Fail Further Purification Required Specification->Fail No

Purity Assessment Workflow for Synthesized this compound

Logical Relationships in Method Selection

The choice of analytical methods can be guided by the specific information required at each stage of the research and development process.

Method_Selection_Logic cluster_questions Key Purity Questions cluster_methods Recommended Analytical Methods Start Need to Assess Purity of This compound Volatiles Volatile Impurities Present? Start->Volatiles NonVolatiles Non-Volatile/Polar Impurities Present? Start->NonVolatiles WaterContent What is the Water Content? Start->WaterContent Use_GCMS Utilize GC-MS for Identification & Quantification Volatiles->Use_GCMS Yes Use_HPLC Utilize HPLC for Quantification NonVolatiles->Use_HPLC Yes Use_KF Utilize Karl Fischer Titration WaterContent->Use_KF Yes Final_Purity Comprehensive Purity Profile Use_GCMS->Final_Purity Use_HPLC->Final_Purity Use_KF->Final_Purity

Decision Logic for Selecting Analytical Methods

Conclusion

A multi-faceted analytical approach is essential for the comprehensive purity assessment of synthesized this compound. Gas Chromatography-Mass Spectrometry is invaluable for identifying and quantifying volatile impurities, while High-Performance Liquid Chromatography provides robust quantification of the main component and non-volatile impurities. Karl Fischer Titration remains the gold standard for accurate water content determination. By employing these methods in a complementary fashion and comparing the results against a certified reference standard, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and quality of their subsequent work.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the quantification of 2-Ethyl-5-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The focus is on providing a framework for inter-laboratory comparison, complete with detailed experimental protocols and representative performance data. Inter-laboratory comparisons are crucial for standardizing analytical methods, ensuring data comparability across different laboratories, and validating the robustness of analytical procedures.[1][2]

Introduction to Analytical Methodologies

The analysis of this compound, a substituted pyridine, is typically approached using chromatographic techniques. The selection of a specific method often depends on the sample matrix, required sensitivity, and available instrumentation. The two primary techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4]

  • Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. This technique offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly useful for less volatile compounds or for analyzing complex mixtures that may not be suitable for GC.[4][6][7]

Inter-Laboratory Comparison Workflow

A well-structured inter-laboratory comparison study is essential to evaluate the reproducibility and reliability of an analytical method. The following diagram illustrates a typical workflow for such a study.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Analysis Using Standardized Protocol C->D E Collect & Statistically Analyze Data (e.g., z-scores) D->E F Evaluate Method Performance & Comparability E->F G Issue Final Report & Recommendations F->G

Caption: Workflow for an inter-laboratory comparison study.

Detailed Experimental Protocols

Below are detailed protocols for the analysis of this compound using GC-FID and HPLC-UV. These protocols should be adapted and optimized during method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the samples with methanol to a concentration that falls within the calibration range.

  • Internal Standard: To improve precision, an internal standard (e.g., 2,6-dimethylpyridine) can be added to all standards and samples at a constant concentration.

2. Instrumentation and Analysis:

  • Set up the GC-FID instrument with the parameters outlined in the table below.

  • Equilibrate the instrument until a stable baseline is achieved.

  • Inject a blank (methanol), followed by the calibration standards and then the samples.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve or dilute the samples in the mobile phase to a concentration within the calibration range.

2. Instrumentation and Analysis:

  • Set up the HPLC instrument with the parameters outlined in the table below.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank, followed by the calibration standards and then the samples.

3. Data Analysis:

  • Identify the peak for this compound by its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Comparative Performance Data

The following table summarizes representative performance data for the two analytical methods. These values are illustrative and would be determined for each specific laboratory and application during method validation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2%< 3%
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~3 µg/mL

Signaling Pathway and Experimental Workflow Diagrams

General Analytical Workflow

The diagram below outlines the general workflow from sample receipt to final data analysis for a single laboratory participating in the comparison study.

A Sample Receipt & Login B Standard & Sample Preparation A->B D Sample Analysis (GC or HPLC) B->D C Instrument Setup & Calibration C->D E Data Processing & Quantification D->E F Report Generation & Submission E->F

Caption: A typical experimental workflow for sample analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship between key method validation parameters evaluated during an inter-laboratory study.

cluster_method_validation Method Validation cluster_performance_limits Performance Limits Specificity Specificity Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->LOQ Precision Precision Precision->LOD Precision->LOQ

Caption: Relationship between key analytical method validation parameters.

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethyl-5-methylpyridine

This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Safety Overview

This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[1] It is corrosive and can cause severe skin burns and eye damage.[1][2] Short-term exposure can lead to irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema.[2] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.

Physical and Chemical Safety Data
PropertyValue
Flash Point155°F (68°C)[3]
Boiling Point352°F (178°C)[4]
Vapor Density4.2 (vs air)[4]
Specific Gravity0.919 g/mL at 25°C[4]
Lower Explosive Limit1.1%[3]
Upper Explosive Limit6.6%[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Local exhaust ventilation is preferred to minimize exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecifications
Eye and Face Protection Wear chemical safety goggles and/or a face shield.[1][5]
Skin Protection - Gloves: Wear protective gloves. Since specific breakthrough times are not available, consult with the safety equipment supplier for recommendations on the most protective material for your specific operation.[2] - Clothing: Wear protective clothing, including boots, to prevent skin contact.[1] All protective clothing should be clean and put on before work.[2]
Respiratory Protection If engineering controls are insufficient, use a European Standard EN 149 approved respirator.[1]

Safe Handling Practices:

  • Avoid breathing vapors or mist.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Ground and secure containers when dispensing or pouring the product to prevent static discharge.[1]

  • Keep the container tightly closed when not in use.[1]

  • Launder any contaminated clothing before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed.[1][6]

  • Store away from incompatible materials such as strong acids (hydrochloric, sulfuric, nitric), isocyanates, aldehydes, strong bases (sodium hydroxide, potassium hydroxide), oxidizing agents, acid chlorides, and chloroformates.[2][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][6]

Disposal Plan

Spill Management:

  • Immediate Action: Evacuate all non-essential personnel from the spill area.[2]

  • Control Ignition Sources: Shut off all possible sources of ignition.[1]

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup:

    • For small spills, wipe up with an inert absorbent material (e.g., sand, silica gel).[6]

    • For larger spills, wear appropriate protective clothing and equipment.[1]

    • Avoid breathing vapors.[1]

  • Decontamination: Decontaminate all equipment used in the cleanup process.[1]

Waste Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations for hazardous wastes.[1]

  • Do not dispose of the chemical into the sanitary sewer system.[6]

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal cluster_spill Emergency Spill Response prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) prep_1->prep_2 prep_3 Don Appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handling_1 Transport Chemical to Ventilated Work Area prep_3->handling_1 handling_2 Perform Experimental Procedures handling_1->handling_2 handling_3 Keep Container Tightly Closed When Not in Use handling_2->handling_3 spill_1 Evacuate Area handling_2->spill_1 cleanup_1 Decontaminate Work Surfaces and Equipment handling_3->cleanup_1 cleanup_2 Properly Remove and Dispose of Contaminated PPE cleanup_1->cleanup_2 cleanup_3 Wash Hands Thoroughly cleanup_2->cleanup_3 disposal_1 Collect Waste in a Labeled, Closed Container cleanup_3->disposal_1 disposal_2 Store Waste in a Designated, Ventilated Area disposal_1->disposal_2 disposal_3 Arrange for Hazardous Waste Pickup disposal_2->disposal_3 spill_2 Alert Supervisor and Safety Officer spill_3 Contain and Clean Up Spill (if trained)

Caption: Workflow for Safe Handling of this compound.

References

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2-Ethyl-5-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.